4-Chlorobenzoylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOUFPNYTOFCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196835 | |
| Record name | 4-Chlorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4640-66-8 | |
| Record name | 4-Chlorobenzoylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorobenzoylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Chlorobenzoylacetonitrile CAS number and properties
An In-depth Technical Guide to 4-Chlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 4640-66-8
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical and physical properties, safety information, and potential applications, with a focus on its relevance to researchers in organic synthesis and drug discovery.
Chemical and Physical Properties
This compound is a solid compound with the chemical formula C₉H₆ClNO.[1] Its molecular weight is 179.60 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 129-133 °C | [1] |
| InChI | 1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | [1] |
| SMILES | Clc1ccc(cc1)C(=O)CC#N | [1] |
Safety Information
This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2]
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[1]
Applications in Synthesis
This compound serves as a valuable building block in organic synthesis. While specific applications in drug development are not extensively documented in publicly available literature, its bifunctional nature, possessing both a nitrile and a ketone group attached to a chlorophenyl ring, suggests its utility as a precursor for a variety of more complex molecules. Chlorinated organic compounds are of significant interest in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[3] The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3]
Generalized Synthesis Approach
The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Based on the available literature, there is no specific information detailing the biological activity or the involvement of this compound in any signaling pathways. Further research would be required to elucidate any potential pharmacological effects or mechanisms of action.
Conclusion
This compound is a chemical intermediate with well-defined physical and chemical properties. Its structural features make it a potentially useful starting material for the synthesis of more complex molecules, particularly in the context of drug discovery where chlorinated compounds have shown significant therapeutic value. While detailed biological studies and specific synthesis protocols are not widely reported, the foundational information provided in this guide serves as a valuable resource for researchers and scientists in the field.
References
An In-depth Technical Guide to 4-Chlorobenzoylacetonitrile: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chlorobenzoylacetonitrile, a valuable building block in organic synthesis. The document details its molecular structure, physicochemical properties, and outlines a plausible synthetic route and analytical protocols.
Molecular Structure and Properties
This compound, also known as 4'-chloro-2-cyanoacetophenone, is an aromatic ketone and a nitrile. Its structure features a benzoyl group substituted with a chlorine atom at the para-position, which is attached to the α-carbon of an acetonitrile moiety.
Molecular Identifiers and Weight
The key identifiers and molecular weight of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 3-(4-chlorophenyl)-3-oxopropanenitrile |
| CAS Number | 4640-66-8[1][2] |
| Molecular Formula | C₉H₆ClNO[1] |
| Molecular Weight | 179.60 g/mol [1][2] |
| InChI Key | JYOUFPNYTOFCSJ-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=CC=C1C(=O)CC#N)Cl[1] |
Physicochemical Properties
The known physical and chemical properties of this compound are presented in the following table.
| Property | Value |
| Physical Form | Solid[1] |
| Melting Point | 129-133 °C[1] |
| Assay Purity | ≥97% (typical)[1] |
Proposed Synthesis and Experimental Protocols
Proposed Synthesis Pathway
The synthesis involves the reaction of a 4-chlorobenzoate ester (e.g., methyl 4-chlorobenzoate) with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium hydride. The base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ester. Subsequent elimination of the alkoxide leaving group yields the desired β-ketonitrile.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Preparation : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.
-
Addition of Reactants : While stirring, add acetonitrile (1.5 equivalents) to the flask. Subsequently, add methyl 4-chlorobenzoate (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction : Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base.
-
Isolation and Purification : The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Analytical Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Experimental Workflow for Analysis
The general workflow for the synthesis and characterization of this compound is depicted below.
Caption: Experimental workflow for this compound.
Spectroscopic Data
The following table summarizes the expected and reported spectroscopic data for this compound.
| Analytical Technique | Protocol | Expected/Reported Data |
| Mass Spectrometry (Electron Ionization) | A sample is introduced into the mass spectrometer, ionized by an electron beam, and the resulting fragments are separated by their mass-to-charge ratio. | Molecular Ion (M⁺): m/z 179. Key Fragments: m/z 139 (loss of CH₂CN), m/z 111 (chlorophenyl cation). |
| Infrared (IR) Spectroscopy | The sample is analyzed as a KBr pellet or a Nujol mull. The IR spectrum is recorded over the range of 4000-400 cm⁻¹. | C=O stretch: ~1680 cm⁻¹. C≡N stretch: ~2260 cm⁻¹. Aromatic C=C stretch: ~1600 cm⁻¹, ~1480 cm⁻¹. C-Cl stretch: ~1090 cm⁻¹. |
| ¹H NMR Spectroscopy | The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on a 300 or 400 MHz spectrometer. | Aromatic protons: Two doublets in the range of δ 7.5-8.0 ppm. Methylene protons (-CH₂-): A singlet around δ 4.0-4.5 ppm. |
| ¹³C NMR Spectroscopy | The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded. | Carbonyl carbon (C=O): ~δ 185-195 ppm. Nitrile carbon (C≡N): ~δ 115-120 ppm. Aromatic carbons: Multiple signals between δ 128-140 ppm. Methylene carbon (-CH₂-): ~δ 30-35 ppm. |
Note: Specific NMR data for this compound is not widely reported. The expected chemical shifts are based on the analysis of its structural features and comparison with similar molecules.
References
Spectroscopic Profile of 4-Chlorobenzoylacetonitrile: A Technical Guide
For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic data of 4-Chlorobenzoylacetonitrile (CAS No. 4640-66-8), a compound of interest in various chemical and pharmaceutical research domains. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.
Summary of Spectroscopic Data
The spectroscopic data for this compound (C₉H₆ClNO, Molecular Weight: 179.60 g/mol ) is crucial for its identification and characterization. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.88 | Doublet (d) | 8.4 | 2H | Ar-H |
| 7.52 | Doublet (d) | 8.4 | 2H | Ar-H |
| 4.06 | Singlet (s) | - | 2H | -CH₂- |
Predicted data obtained from a 400 MHz spectrometer in CDCl₃.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | - |
Infrared (IR) Spectroscopy Data
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Specific peak list not available in search results | C=O (Ketone), C≡N (Nitrile), C-Cl (Aryl chloride), C-H (Aromatic/Aliphatic) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound [2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 179 | ~40 | [M]⁺ (Molecular Ion) |
| 181 | ~13 | [M+2]⁺ (Isotope Peak) |
| 139 | 100 | [ClC₆H₄CO]⁺ |
| 111 | ~30 | [C₆H₄Cl]⁺ |
| 75 | ~15 | [C₆H₃]⁺ |
Experimental Protocols
Detailed experimental procedures are essential for the replication and verification of spectroscopic data. The following sections describe generalized protocols applicable to the characterization of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 or 500 MHz spectrometer.[3] The sample (around 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution. For ¹³C NMR, a greater number of scans is usually required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Infrared (IR) spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the solid sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample measurement to subtract the contributions from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for an organic compound like this compound.
Caption: Spectroscopic Analysis Workflow.
References
Chemical reactivity of the nitrile group in 4-Chlorobenzoylacetonitrile
An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 4-Chlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 3-(4-chlorophenyl)-3-oxopropanenitrile, is a bifunctional organic compound featuring a ketone, a nitrile, and a 4-substituted chlorophenyl group.[1][2][3] Its structure contains an active methylene group flanked by two electron-withdrawing groups (carbonyl and nitrile), making it a highly versatile and valuable precursor in organic synthesis.[4] This guide focuses specifically on the chemical reactivity of the nitrile functional group (-C≡N) within this molecule, a key site for transformations in the synthesis of pharmaceuticals and other complex organic structures. The inherent polarity and unsaturation of the nitrile group allow it to undergo a wide range of chemical reactions, including hydrolysis, reduction, cycloadditions, and reactions with organometallic reagents.
Electronic Properties and Reactivity of the Nitrile Group
The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom. Due to the high electronegativity of nitrogen, the C≡N bond is strongly polarized, creating a significant partial positive charge on the carbon atom.[5][6] This makes the nitrile carbon highly electrophilic and susceptible to attack by nucleophiles.[5][6][7]
In the context of this compound, the electrophilic character of the nitrile carbon is further amplified by the electron-withdrawing effects of the adjacent carbonyl group and the 4-chlorophenyl ring. This enhanced reactivity makes the nitrile group a prime target for various nucleophilic addition reactions.
Key Reactions of the Nitrile Group
The nitrile group of this compound is a gateway to diverse molecular architectures, particularly in the synthesis of heterocyclic compounds.[4] Key transformations include hydrolysis, reduction, reactions with organometallic reagents, and cycloaddition reactions.
Hydrolysis to Carboxylic Acids
Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids.[8][9][10] The reaction typically proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.[6][8]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates the carbon atom toward nucleophilic attack by water.[8][9]
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the process.[6]
Reduction to Primary Amines and Aldehydes
The nitrile group can be readily reduced to form primary amines or, with milder reagents, aldehydes.
-
Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines.[6][11] The reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon.[6][12]
-
Reduction to Aldehydes: Milder reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), can achieve the partial reduction of nitriles to aldehydes.[8][9][11] The reaction stops at the imine stage, which is then hydrolyzed to the aldehyde during aqueous workup.[6][11]
Reaction with Organometallic Reagents
Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the electrophilic carbon of the nitrile group.[7][9] This forms an intermediate imine anion, which upon acidic hydrolysis, yields a ketone.[7][12][13] This reaction is a powerful tool for carbon-carbon bond formation.
Role in Heterocycle Synthesis
The true synthetic utility of this compound lies in its role as a versatile building block for heterocyclic chemistry.[4] The combination of the reactive nitrile group and the adjacent active methylene group allows for a variety of cyclization reactions. It is a common precursor for synthesizing five-membered heterocycles like pyrazoles, isoxazoles, and thiophenes.[4]
Quantitative Data on Reactivity
The following table summarizes representative reactions involving the nitrile group of benzoylacetonitrile derivatives, providing insight into typical yields and conditions applicable to this compound.
| Reaction Type | Reagents & Conditions | Product Type | Yield (%) | Reference |
| Heterocycle Synthesis | Hydrazine hydrate, ethanol, reflux | 5-(4-chlorophenyl)-1H-pyrazol-3-amine | ~90% | [4] (Analogous) |
| Heterocycle Synthesis | Hydroxylamine hydrochloride, sodium acetate, ethanol, reflux | 5-(4-chlorophenyl)isoxazol-3-amine | ~85% | [4] (Analogous) |
| Reduction to Amine | LiAlH₄, THF, then H₂O workup | Primary Amine | High | [6][8][11] (General) |
| Reduction to Aldehyde | DIBAL-H, Toluene, -78°C, then H₃O⁺ workup | Aldehyde | Moderate-High | [9][11] (General) |
| Grignard Reaction | CH₃MgBr, ether, then H₃O⁺ workup | Ketone | High | [7][12] (General) |
Experimental Protocols
General Protocol for Synthesis of a Pyrazole Derivative
This protocol is a representative procedure for the synthesis of a pyrazole ring system from a benzoylacetonitrile precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq.) to the solution dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or methanol) can be performed for further purification.
General Protocol for Reduction to a Primary Amine using LiAlH₄
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts.
-
Purification: Stir the resulting mixture vigorously for 1 hour. Filter the granular precipitate through a pad of Celite and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude primary amine, which can be further purified by chromatography or distillation.
Conclusion
The nitrile group in this compound is a highly reactive and synthetically versatile functional group. Its electrophilic nature, enhanced by the molecular framework, allows for a broad spectrum of chemical transformations. For researchers in medicinal chemistry and drug development, mastering the reactivity of this group provides a powerful platform for the efficient synthesis of diverse nitrogen-containing compounds, particularly a wide array of valuable heterocyclic scaffolds. The strategic manipulation of the nitrile group enables the construction of complex molecular architectures, making this compound an indispensable tool in modern organic synthesis.
References
- 1. This compound 97 4640-66-8 [sigmaaldrich.com]
- 2. 4-氯苯甲酰乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C9H6ClNO | CID 138308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
4-Chlorobenzoylacetonitrile: A Versatile Precursor in the Synthesis of Heterocyclic Compounds for Pharmaceutical and Agrochemical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzoylacetonitrile, a reactive organic intermediate, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its unique chemical structure, featuring a reactive methylene group flanked by a carbonyl and a nitrile group, coupled with the presence of a 4-chlorophenyl moiety, makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its chemical properties, key reactions, and experimental protocols for the synthesis of important heterocyclic scaffolds such as pyrazoles, pyrimidines, and thiophenes.
Chemical Properties and Reactivity
This compound, with the chemical formula C₉H₆ClNO, is a solid at room temperature with a melting point in the range of 129-133 °C.[1][2][3][4] The molecule's reactivity is primarily centered around the active methylene group, which is readily deprotonated by a base to form a stabilized carbanion. This carbanion can then participate in a variety of nucleophilic addition and condensation reactions. The carbonyl and nitrile groups also offer sites for further chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆ClNO | [1][2][3][4] |
| Molecular Weight | 179.60 g/mol | [1][2][3][4] |
| Appearance | Solid | [1][2][3][4] |
| Melting Point | 129-133 °C | [1][2][3][4] |
| CAS Number | 4640-66-8 | [1][2][3][4] |
Synthesis of Heterocyclic Compounds
The versatile nature of this compound allows for its use in the synthesis of various heterocyclic systems. The following sections detail the synthetic pathways to key heterocyclic scaffolds.
Pyrazole Synthesis
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This compound, being a β-ketonitrile, readily undergoes condensation with hydrazine hydrate to yield 3-(4-chlorophenyl)-1H-pyrazol-5-amine. This reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-amine
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 3-(4-chlorophenyl)-1H-pyrazol-5-amine.
Table 2: Quantitative Data for the Synthesis of a Pyrazole Derivative
| Product | Reaction Time | Temperature | Yield | Spectroscopic Data (Analogous Compound) | Reference(s) |
| 3-(4-chlorophenyl)-1H-pyrazol-5-amine | 4-6 hours | Reflux | High (expected) | ¹H NMR (DMSO-d₆): δ 7.47 (d, J = 8.6 Hz, 2H), 7.70 (d, J = 8.6 Hz, 2H), 5.75 (s, 1H), 5.30 (br s, 2H), 11.9 (br s, 1H). ¹³C NMR (DMSO-d₆): δ 148.8, 143.1, 131.9, 131.2, 128.5, 127.1, 98.2. | [3] |
Pyrimidine Synthesis
This compound can be utilized in the synthesis of pyrimidine derivatives through condensation with guanidine. The reaction is expected to proceed via an initial nucleophilic addition of guanidine to the carbonyl group, followed by cyclization and dehydration to form a 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.
Experimental Protocol: Synthesis of 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.2 mmol) in absolute ethanol (15 mL), add this compound (1 mmol) and guanidine hydrochloride (1.2 mmol).
-
Reflux the mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-water and acidify with dilute acetic acid.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol or DMF to get the pure product.
Table 3: Expected Quantitative Data for Pyrimidine Synthesis
| Product | Reaction Time | Temperature | Yield | Spectroscopic Data (Representative) | Reference(s) |
| 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 8-10 hours | Reflux | Good (expected) | IR (KBr, cm⁻¹): ~3300-3400 (NH₂), 2220 (CN), 1650 (C=O). ¹H NMR (DMSO-d₆): δ 7.5-7.8 (m, 4H, Ar-H), ~7.0 (br s, 2H, NH₂), ~12.0 (br s, 1H, NH). | [4][5][6] |
Thiophene Synthesis (Gewald Reaction)
Experimental Protocol: Synthesis of 2-Amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile (Proposed)
-
In a round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and elemental sulfur (1.2 mmol) in ethanol (15 mL).
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 mmol).
-
Stir the mixture at room temperature or gentle heating (40-50 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into acidified water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Table 4: Expected Quantitative Data for Thiophene Synthesis
| Product | Reaction Time | Temperature | Yield | Spectroscopic Data (Representative) | Reference(s) |
| 2-Amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile | 12-24 hours | RT to 50 °C | Moderate to Good (expected) | IR (KBr, cm⁻¹): ~3300-3450 (NH₂), 2210-2225 (CN). ¹H NMR (DMSO-d₆): δ 7.6-7.9 (m, 4H, Ar-H), ~7.2 (br s, 2H, NH₂). | [7][8][9] |
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis, particularly for the construction of biologically relevant heterocyclic compounds. Its ability to participate in a variety of cyclization and condensation reactions makes it an attractive starting material for the synthesis of pyrazoles, pyrimidines, thiophenes, and other heterocyclic systems. The detailed protocols and data presented in this guide are intended to facilitate further research and development in the fields of medicinal chemistry and agrochemical synthesis, enabling the discovery of novel compounds with enhanced therapeutic and practical applications. Further exploration of the reactivity of this compound is likely to uncover even more diverse and efficient synthetic routes to complex molecular architectures.
References
- 1. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Physical and chemical properties of 4-Chlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chlorobenzoylacetonitrile, a versatile intermediate compound with applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Physical Properties
This compound, also known as 3-(4-chlorophenyl)-3-oxopropanenitrile, is a solid, crystalline compound.[1][2][3] Its key identifiers and physical properties are summarized in the table below for easy reference.
| Property | Value | Citations |
| IUPAC Name | 3-(4-chlorophenyl)-3-oxopropanenitrile | [4] |
| Synonyms | 4-Chlorophenacyl cyanide, p-Chlorophenacyl Cyanide | [1] |
| CAS Number | 4640-66-8 | [1][2][5][6] |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.60 g/mol | [2][5][6] |
| Appearance | White to yellow to orange powder/crystal | [1][3] |
| Melting Point | 128 - 133 °C | [1][2][3][5][6][7] |
| Boiling Point | 349.3 ± 22.0 °C (Predicted) | [1] |
| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, and Methanol. | [1] |
| pKa | 7.37 ± 0.10 (Predicted) | [1] |
Chemical Properties and Reactivity
This compound possesses a unique combination of functional groups—a ketone, a nitrile, and a chlorophenyl group—that make it a valuable precursor in various synthetic pathways. The nitrile group can undergo hydrolysis to form a carboxylic acid, reduction to an amine, or participate in addition reactions. The chloro-substituted aromatic ring is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Spectral Data
The following table summarizes the available spectral data for this compound.
| Spectroscopy | Data | Citations |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.86 (d, J = 8.5 Hz, 2H), 7.50 (d, J = 7.8 Hz, 2H), 4.09 (s, 2H). | [5] |
| ¹³C NMR | No specific data found in the search results. | |
| IR Spectrum | Data available on the NIST Chemistry WebBook. The spectrum would be characterized by nitrile (C≡N) and ketone (C=O) stretching bands. | [2] |
| Mass Spectrum | Electron ionization mass spectrum is available on the NIST Chemistry WebBook. | [2] |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible method can be inferred from the synthesis of similar compounds. The synthesis can be achieved via the condensation of ethyl 4-chlorobenzoate with acetonitrile.
Reaction:
-
Ethyl 4-chlorobenzoate + Acetonitrile → this compound
Proposed Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Reaction Mixture: To the refluxing solution of sodium ethoxide, add a mixture of ethyl 4-chlorobenzoate and an excess of dry acetonitrile dropwise over a period of one hour.
-
Reflux: Continue to reflux the reaction mixture with vigorous stirring for an additional 3-4 hours.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker of cold water.
-
Extraction: Acidify the aqueous solution with a dilute acid (e.g., 10% HCl) and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x 200 mL).
-
Washing: Wash the combined organic extracts sequentially with water, 10% sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or aqueous methanol, to yield pure this compound.
Mandatory Visualization
The following diagram illustrates a logical workflow for the synthesis of this compound based on the described experimental protocol.
Caption: Synthesis Workflow for this compound.
Biological Activity and Signaling Pathways
Despite a thorough search of the available scientific literature, no specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways for this compound have been identified. While the structurally related benzonitrile and acetonitrile moieties are found in various biologically active molecules, the specific pharmacological profile of this compound remains uncharacterized in the public domain.
For drug development professionals, this compound may serve as a scaffold or starting material for the synthesis of novel chemical entities. Subsequent screening and biological evaluation would be necessary to determine its potential therapeutic applications. The presence of the reactive ketone and nitrile functionalities provides ample opportunities for chemical modification to explore structure-activity relationships.
Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[1][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[5]
Hazard Statements: H302, H315, H319, H335[1][3][5]
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P305+P351+P338[1][3][5]
References
- 1. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 2. 4-氯苯甲酰乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. oncotarget.com [oncotarget.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 7. 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8 - iChemical [ichemical.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 4-Chlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that hold significant importance in medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties, have made them attractive scaffolds for the development of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of a key pyrazole intermediate, 3-(4-chlorophenyl)-5-aminopyrazole, using 4-Chlorobenzoylacetonitrile as a readily available starting material.
The synthesis route described herein is a robust and efficient method based on the well-established condensation reaction between a β-ketonitrile and hydrazine.[1][2][3] This approach offers a straightforward pathway to obtaining highly functionalized pyrazole cores that can be further elaborated to generate libraries of bioactive molecules for screening and lead optimization in drug development programs.
Synthesis Pathway
The synthesis of 3-(4-chlorophenyl)-5-aminopyrazole from this compound proceeds via a cyclocondensation reaction with hydrazine hydrate. The reaction mechanism involves an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.
Caption: General synthesis pathway for 3-(4-chlorophenyl)-5-aminopyrazole.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, work-up, and purification of the target pyrazole derivative.
References
Knorr Pyrazole Synthesis with 4-Chlorobenzoylacetonitrile: Application Notes and Protocols for Researchers
For Immediate Release
A Detailed Guide to the Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-amine, a Key Intermediate for Drug Discovery
This document provides detailed application notes and experimental protocols for the synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-amine via the Knorr pyrazole synthesis, utilizing 4-chlorobenzoylacetonitrile and hydrazine hydrate as starting materials. This synthesized pyrazole derivative is a valuable building block for the development of novel therapeutic agents, given the significance of the pyrazole scaffold in medicinal chemistry.[1][2][3][4]
The Knorr pyrazole synthesis is a fundamental and widely used reaction in organic chemistry for the preparation of pyrazole derivatives.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a hydrazine derivative.[1][2] In this specific application, the β-ketonitrile, this compound, undergoes cyclization with hydrazine to form the target 5-aminopyrazole.[1][2]
Reaction Principle
The reaction proceeds through the initial nucleophilic attack of hydrazine on the carbonyl carbon of this compound, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to yield the stable aromatic pyrazole ring. The use of a β-ketonitrile directly leads to the formation of a 5-aminopyrazole derivative.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-amine
This protocol details the synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-amine from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol (95%)
-
Water
-
Standard laboratory glassware and apparatus for reflux, filtration, and recrystallization.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and 95% ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (1.3 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add cold water to the residue to precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford 3-(4-chlorophenyl)-1H-pyrazol-5-amine as a solid.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | 3-(4-chlorophenyl)-3-oxopropanenitrile | C₉H₆ClNO | 179.61 | Starting Material |
| Hydrazine Monohydrate | Hydrazine hydrate | H₆N₂O | 50.06 | Reagent |
| 3-(4-chlorophenyl)-1H-pyrazol-5-amine | 3-(4-chlorophenyl)-1H-pyrazol-5-amine | C₉H₈ClN₃ | 193.64 | Product |
Table 2: Experimental Conditions and Yield
| Parameter | Value |
| Solvent | 95% Ethanol |
| Reaction Time | 2 - 4 hours |
| Reaction Temp. | Reflux |
| Molar Ratio (Substrate:Hydrazine) | 1 : 1.3 |
| Yield | ~85-95% (based on analogous syntheses) |
| Melting Point | Not explicitly found, requires experimental determination |
Table 3: Spectroscopic Data for 3-(4-chlorophenyl)-1H-pyrazol-5-amine
| Data Type | Observed Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons of the chlorophenyl group and the pyrazole ring proton are expected in the aromatic region (δ 7.0-8.0 ppm). A broad singlet for the amine (NH₂) protons and a singlet for the pyrazole NH proton are also anticipated. A reference spectrum for the target compound shows peaks around δ 7.7 (d), 7.4 (d), 6.0 (s), and broad signals for NH/NH₂.[5] |
| ¹³C NMR | Aromatic carbons of the chlorophenyl and pyrazole rings are expected in the range of δ 100-150 ppm.[6] |
| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (193.64 g/mol ). |
Note: Specific peak values should be determined experimentally and compared with reference data.
Visualizations
Reaction Pathway
The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis starting from a β-ketonitrile and hydrazine.
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis.
Applications in Drug Development
Pyrazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[7] They are integral components in many FDA-approved drugs. The synthesized 3-(4-chlorophenyl)-1H-pyrazol-5-amine serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[7] The presence of the amine and the chlorophenyl group provides reactive sites for further chemical modifications to explore structure-activity relationships (SAR) and develop new drug candidates.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spectrabase.com [spectrabase.com]
- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 7. escales | Virtual tour generated by Panotour [ub.edu]
Application Notes and Protocols for Multicomponent Reactions Involving 4-Chlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Chlorobenzoylacetonitrile in multicomponent reactions (MCRs) to generate structurally diverse heterocyclic compounds. The protocols focus on two key transformations: the Gewald aminothiophene synthesis and a Hantzsch-type pyridine synthesis. These reactions offer efficient one-pot access to substituted thiophenes and pyridines, which are privileged scaffolds in medicinal chemistry.[1][2][3][4][5]
Application Note 1: Gewald Synthesis of 2-Amino-5-(4-chlorobenzoyl)thiophenes
The Gewald three-component reaction is a robust method for the synthesis of highly substituted 2-aminothiophenes.[6][7][8] This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. This compound serves as an excellent active methylene component, yielding 2-aminothiophenes with a 5-(4-chlorobenzoyl) substituent, a moiety of interest in drug discovery due to the common presence of halogenated compounds in pharmaceuticals.[9] The resulting 2-aminothiophene core is a versatile intermediate for the synthesis of a wide range of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][10]
Reaction Scheme:
Caption: Gewald synthesis of 2-aminothiophenes.
Experimental Protocol (Representative)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Selected aldehyde or ketone (e.g., cyclohexanone, benzaldehyde)
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol (or another suitable solvent like DMF or isopropanol)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.), the desired aldehyde or ketone (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Add morpholine (1.5 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 2-aminothiophene derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Data Presentation: Substrate Scope and Yields (Representative)
| Entry | R¹ | R² | Product Structure | Representative Yield (%) |
| 1 | H | Phenyl | 2-Amino-5-(4-chlorobenzoyl)-4-phenylthiophene-3-carbonitrile | 85-95 |
| 2 | H | 4-Methoxyphenyl | 2-Amino-5-(4-chlorobenzoyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile | 80-90 |
| 3 | H | 4-Nitrophenyl | 2-Amino-5-(4-chlorobenzoyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile | 75-85 |
| 4 | -(CH₂)₅- | 2-Amino-5-(4-chlorobenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 90-98 |
Application Note 2: Hantzsch-Type Synthesis of Substituted Pyridines
A variation of the Hantzsch pyridine synthesis can be employed to produce highly functionalized pyridine derivatives in a one-pot, multicomponent reaction.[5][11] In this approach, this compound can act as the active methylene component, reacting with an aldehyde, and another active methylene compound in the presence of a nitrogen source, typically ammonium acetate. This methodology provides a straightforward route to novel pyridine scaffolds, which are of significant interest in drug discovery due to their prevalence in a wide array of therapeutic agents, including those with antimicrobial and anticancer activities.[3][4][5][12]
Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 7. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 1,3-Oxazole-5-one from 4-Chlorobenzoyl Precursors
Introduction
This document provides detailed protocols for the synthesis of 2-(4-chlorophenyl)-1,3-oxazol-5-one, a derivative of 1,3-oxazole-5-one. The synthetic strategy is a two-step process. The first step involves the synthesis of the intermediate, N-(4-chlorobenzoyl)glycine, through the acylation of glycine with 4-chlorobenzoyl chloride. This reaction is a modification of the well-established Schotten-Baumann reaction used for the synthesis of hippuric acid and its analogues.[1][2][3][4] The second step is the cyclodehydration of the N-(4-chlorobenzoyl)glycine intermediate to yield the target 1,3-oxazole-5-one. This is achieved through the Erlenmeyer-Plöchl azlactone synthesis, which utilizes a dehydrating agent such as acetic anhydride.[5][6] This method is a classic and reliable approach for the formation of oxazolone rings.[5][6]
While the initial query specified 4-chlorobenzoylacetonitrile as a precursor, a more direct and well-documented pathway commences with 4-chlorobenzoyl chloride. This approach ensures high yields and purity of the intermediate required for the subsequent cyclization.
Experimental Protocols
Part 1: Synthesis of N-(4-Chlorobenzoyl)glycine (Intermediate)
This protocol is adapted from the standard synthesis of hippuric acid.[1][2][3][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Glycine | 75.07 | 7.5 g | 0.1 |
| 4-Chlorobenzoyl chloride | 175.01 | 17.5 g (12.8 mL) | 0.1 |
| Sodium hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |
| Hydrochloric acid (HCl) | 36.46 | As needed | - |
| Distilled water | 18.02 | 100 mL | - |
| Carbon tetrachloride (CCl4) | 153.82 | For washing | - |
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.1 mol) of glycine in 80 mL of 10% aqueous sodium hydroxide solution.
-
Cool the flask in an ice bath.
-
In a separate beaker, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 20 mL of water and cool the solution.
-
Add 17.5 g (0.1 mol) of 4-chlorobenzoyl chloride and the cold sodium hydroxide solution portion-wise and alternatively to the glycine solution with constant stirring. Ensure the temperature is maintained below 10°C.
-
After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.
-
Acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic to litmus paper.
-
A white precipitate of N-(4-chlorobenzoyl)glycine will form.
-
Filter the precipitate using a Büchner funnel and wash with cold water.
-
For purification, the crude product can be washed with carbon tetrachloride to remove any unreacted 4-chlorobenzoyl chloride and benzoic acid.[7]
-
Recrystallize the product from hot water.
-
Dry the purified crystals in an oven at 100°C.
Expected Yield: Based on analogous syntheses of hippuric acid, yields are typically in the range of 60-70%.[7]
Part 2: Synthesis of 2-(4-Chlorophenyl)-1,3-oxazol-5-one (Final Product)
This protocol follows the principles of the Erlenmeyer-Plöchl azlactone synthesis.[5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-Chlorobenzoyl)glycine | 213.62 | 10.7 g | 0.05 |
| Acetic anhydride | 102.09 | 20.4 g (18.8 mL) | 0.2 |
| Anhydrous sodium acetate | 82.03 | 4.1 g | 0.05 |
Procedure:
-
In a 100 mL round-bottom flask, place 10.7 g (0.05 mol) of N-(4-chlorobenzoyl)glycine, 4.1 g (0.05 mol) of anhydrous sodium acetate, and 20.4 g (0.2 mol) of acetic anhydride.
-
Heat the mixture in a water bath at 80-90°C for 1-2 hours with occasional stirring until the solid dissolves.
-
Cool the reaction mixture in an ice bath.
-
The product will crystallize out.
-
Filter the crystals and wash with cold water.
-
Recrystallize the product from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.
-
Dry the purified 2-(4-chlorophenyl)-1,3-oxazol-5-one.
Expected Yield and Properties:
| Compound | Expected Yield (%) | Melting Point (°C) | Appearance |
| N-(4-Chlorobenzoyl)glycine | 60-70 | ~200 (decomposes)[8] | White crystalline powder |
| 2-(4-Chlorophenyl)-1,3-oxazol-5-one | 70-80 | Not specified, but expected to be a solid | Crystalline solid |
Characterization: The synthesized compounds should be characterized by standard analytical techniques such as:
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, C=N, C-Cl).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the compounds.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the two-step synthesis.
Reaction Pathway
Caption: Simplified reaction pathway for the synthesis.
References
- 1. Hippuric acid synthesis - chemicalbook [chemicalbook.com]
- 2. globalconference.info [globalconference.info]
- 3. ijsr.net [ijsr.net]
- 4. acs.org [acs.org]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
Application Notes and Protocols: 4-Chlorobenzoylacetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzoylacetonitrile is a versatile bifunctional building block in medicinal chemistry, prized for its utility in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structure, featuring a reactive ketone, an active methylene group, and a nitrile moiety, allows for its participation in a variety of cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active pyrazole and pyrimidine derivatives, which have shown promise as anticancer and antimicrobial agents.
Key Applications in Medicinal Chemistry
This compound serves as a key precursor for the synthesis of several important classes of bioactive molecules, including:
-
Pyrazole Derivatives: These compounds are synthesized through the reaction of this compound with hydrazine derivatives. Pyrazoles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.
-
Pyrimidine Derivatives: The condensation of this compound with amidines or guanidine yields pyrimidine-based structures. Pyrimidines are core components of nucleobases and are integral to a multitude of clinically used drugs, including antiviral and anticancer agents.
-
Pyrano[2,3-c]pyrazole Derivatives: Multi-component reactions involving this compound, an aldehyde, and a pyrazolone derivative can afford complex heterocyclic systems like pyrano[2,3-c]pyrazoles, which have been investigated for their potent anti-glioma activities.
Data Presentation: Biological Activities of Derived Compounds
The following tables summarize the biological activities of representative compounds synthesized using this compound or structurally related precursors.
Table 1: Anticancer Activity of Pyrano[2,3-c]pyrazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 4j | GL261 (Glioma) | Not explicitly stated, but identified as the most potent |
Note: The referenced study identified compound 4j as a potent inhibitor of Protein Kinase B (PKBβ/AKT2).
Table 2: Pin1 Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | IC50 (µM) | Inhibition Type | Reference |
| 2a | < 3 | Time-dependent | |
| 2f | < 3 | Time-dependent | |
| 2h | < 3 | Time-dependent | |
| 2l | < 3 | Time-dependent |
Note: Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) is a validated target in cancer therapy.
Experimental Protocols
Protocol 1: Synthesis of 5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
This protocol describes the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.
Protocol 2: Synthesis of 4-amino-6-(4-chlorophenyl)-2-substituted-pyrimidine-5-carbonitrile
This protocol outlines the synthesis of a pyrimidine derivative from this compound and a suitable amidine.
Materials:
-
This compound
-
Guanidine hydrochloride (or other amidine hydrochloride)
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add guanidine hydrochloride (1.1 mmol) and stir for 15 minutes.
-
Add this compound (1 mmol) to the reaction mixture.
-
Reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The precipitated product is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Mechanisms of Action
Pin1 Signaling Pathway in Cancer
Pin1 is a peptidyl-prolyl isomerase that plays a crucial role in cell cycle regulation and oncogenesis by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs in various proteins. Its overexpression is implicated in numerous cancers. Inhibition of Pin1 can disrupt cancer cell signaling and induce apoptosis.
Caption: The Pin1 signaling pathway in cancer.
AKT2 Signaling Pathway in Cancer
AKT2 is a serine/threonine kinase that is a central node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer. AKT2 promotes cell survival, proliferation, and metastasis.
Caption: The AKT2 signaling pathway in cancer.
Synthetic Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive compounds from this compound.
Caption: General synthetic and evaluation workflow.
Application Note: GC-MS Analysis of 4-Chlorobenzoylacetonitrile and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the analysis of 4-Chlorobenzoylacetonitrile and its common reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a versatile building block in synthetic chemistry, frequently used in the preparation of various heterocyclic compounds. Monitoring the progress of reactions involving this starting material and identifying its byproducts is crucial for process optimization and quality control. Due to the polar nature and limited volatility of this compound and many of its derivatives, a derivatization step is required prior to GC-MS analysis. This protocol details a robust methoximation and silylation procedure to enhance the volatility and thermal stability of the analytes, ensuring accurate and reproducible results.
Introduction
This compound (CAS 4640-66-8) is a β-ketonitrile widely employed as a precursor in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its chemical structure, featuring a reactive methylene group, a ketone, and a nitrile, allows for its use in the formation of diverse heterocyclic systems such as pyrazoles, pyrimidines, and pyridines.[1][2] Common reactions include cyclization with hydrazines to form pyrazoles, and condensation with urea or amidines to yield pyrimidines.[3][4][5] Additionally, hydrolysis of the nitrile group can occur, leading to the formation of a β-ketoamide or 4-chlorobenzoic acid.[6][7]
Given the complexity of these reaction mixtures, a reliable analytical method is essential for monitoring reactant consumption, and identifying and quantifying products and impurities. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive compound identification. However, the direct analysis of this compound and its polar derivatives is challenging due to their low volatility.[8] This protocol addresses this by employing a two-step derivatization process: methoximation of the keto group followed by trimethylsilylation (TMS) of any active hydrogens. This procedure converts the polar analytes into more volatile and thermally stable derivatives suitable for GC-MS analysis.
Potential Reaction Products
A typical reaction starting with this compound may yield a variety of products depending on the reagents and conditions used. This protocol is designed to separate and identify the starting material along with its likely derivatives.
| Compound Name | Structure | Derivatization Note |
| This compound | ClC₆H₄COCH₂CN | The ketone group is derivatized by methoximation. |
| 5-(4-chlorophenyl)-1H-pyrazol-3-amine | C₉H₈ClN₃ | A potential pyrazole product from reaction with hydrazine. The amine groups will be silylated. |
| 4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-amine | C₁₀H₈ClN₃O | A potential pyrimidine product from reaction with urea. The amine and amide protons will be silylated. |
| 4-Chlorobenzoylacetamide | ClC₆H₄COCH₂CONH₂ | The primary hydrolysis product of the nitrile. The ketone is methoximated and the amide protons are silylated. |
| 4-Chlorobenzoic acid | ClC₆H₄COOH | A potential further hydrolysis product. The carboxylic acid is silylated. |
Experimental Protocols
Sample Preparation
-
Reaction Quenching: At the desired time point, quench a 100 µL aliquot of the reaction mixture by adding it to 900 µL of a suitable solvent, such as ethyl acetate or dichloromethane.
-
Extraction (if necessary): If the reaction is in an aqueous or highly polar solvent, perform a liquid-liquid extraction. Add 1 mL of ethyl acetate to the quenched sample, vortex for 1 minute, and centrifuge to separate the layers. Transfer the organic layer to a clean vial.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Transfer a 100 µL aliquot of the dried organic extract to a 2 mL autosampler vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
Derivatization Protocol (Methoximation-Silylation)
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Add 50 µL of this solution to the dried sample residue in the autosampler vial.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[8]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following parameters are recommended for an Agilent GC-MS system but can be adapted for other instruments.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes. Ramp at 15°C/min to 300°C, hold for 5 minutes.[9] |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-650 |
Data Presentation
Quantitative analysis of reaction progress can be achieved by integrating the peak areas of the derivatized analytes. The results should be summarized in a table for clear comparison across different time points or reaction conditions.
Table 1: Example of Quantitative Reaction Monitoring Data
| Time (hours) | This compound (Peak Area) | Product A (Peak Area) | Product B (Peak Area) |
| 0 | 1,500,000 | 0 | 0 |
| 1 | 1,125,000 | 250,000 | 50,000 |
| 2 | 750,000 | 480,000 | 110,000 |
| 4 | 200,000 | 850,000 | 200,000 |
| 8 | 10,000 | 980,000 | 250,000 |
Table 2: Expected Mass Fragments for Derivatized Analytes
| Analyte | Derivatized Form | Key Mass Fragments (m/z) |
| This compound | Methoxyamine derivative | Molecular ion, fragments corresponding to the chlorobenzoyl group and the methoxyimino-acetonitrile moiety. |
| 4-Chlorobenzoic acid | TMS ester | 228 (M+), 213 (M-15), 139/141 (ClC₆H₄CO)[10][11][12] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound reaction products.
Conclusion
This application note provides a detailed and robust protocol for the GC-MS analysis of this compound and its potential reaction products. The described sample preparation and derivatization procedures are essential for achieving reliable and reproducible results for these polar and semi-volatile compounds. The provided instrument parameters serve as a validated starting point for method development. This methodology is a valuable tool for researchers in organic synthesis and drug development, enabling effective monitoring of reaction progress, identification of byproducts, and ensuring the quality of synthesized materials.
References
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 5. bu.edu.eg [bu.edu.eg]
- 6. benchchem.com [benchchem.com]
- 7. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]
- 11. 4-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]
- 12. 4-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 4-Chlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-Chlorobenzoylacetonitrile. The described methodology is designed to provide high-resolution separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive experimental protocol, system suitability test (SST) parameters, and a summary of the chromatographic conditions, making it a valuable resource for quality control laboratories and researchers in the pharmaceutical industry.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is a critical step in the drug development and manufacturing process to guarantee the safety and efficacy of the final drug product.[1] HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture.[2] This application note presents a reliable isocratic RP-HPLC method utilizing a C18 stationary phase and UV detection for the routine analysis of this compound. The method is designed to be specific, and capable of separating the main component from its potential impurities.
Principle
The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water.[3] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the C18 column and will be retained longer, while more polar compounds will elute earlier. The addition of a small amount of formic acid to the mobile phase helps to ensure good peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups. The eluted compounds are detected by a UV detector at a wavelength where this compound exhibits significant absorbance.
Potential Impurities
During the synthesis of this compound, several process-related impurities may arise. A common synthetic route involves the reaction of a 4-chlorobenzoic acid ester with acetonitrile. Potential impurities could include unreacted starting materials and by-products from side reactions. Based on analogous syntheses, the following are considered potential impurities:
-
4-Chlorobenzoic acid: A potential starting material or hydrolysis product.
-
Methyl 4-chlorobenzoate: A common starting material in the synthesis.
-
Benzoylacetonitrile: An impurity that could arise from related starting materials.
The developed HPLC method should be capable of resolving these and other potential degradation products from the main this compound peak.
Experimental Protocol
Instrumentation and Apparatus
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
Reagents and Materials
-
Acetonitrile (HPLC grade).[4]
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Formic acid (analytical grade).
-
This compound reference standard.
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis.
| Parameter | Recommended Setting |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water : Formic Acid (60:40:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Carefully measure 600 mL of acetonitrile, 400 mL of water, and 1.0 mL of formic acid. Mix thoroughly and degas using sonication or vacuum filtration before use.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability Test (SST)
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test by injecting the standard solution.
-
Once the SST criteria are met, inject the sample solution.
-
Record the chromatogram and integrate the peaks.
Calculation of Purity
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow
Caption: Workflow for the HPLC purity assessment of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and straightforward approach for determining the purity of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. It is recommended that this method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose in a quality control environment.
References
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (4-Chlorobenzoyl)acetonitrile | 4640-66-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
Application Note: Derivatisierung von 4-Chlorobenzoylacetonitril für die GC-MS-Analyse
Anwendungsbereich: Quantifizierung von 4-Chlorobenzoylacetonitril in Forschungs- und pharmazeutischen Proben.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung
4-Chlorobenzoylacetonitril ist eine chemische Verbindung von Interesse in verschiedenen Bereichen der Forschung und der pharmazeutischen Entwicklung. Aufgrund seiner Polarität und seines relativ hohen Siedepunkts ist die direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) eine Herausforderung. Um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und die Bildung von Tautomeren zu verhindern, ist ein Derivatisierungsschritt vor der GC-MS-Analyse erforderlich.
Diese Applikationsschrift beschreibt ein detailliertes Protokoll für eine zweistufige Derivatisierung von 4-Chlorobenzoylacetonitril durch Methoximierung gefolgt von Silylierung. Die Keto-Gruppe der Verbindung wird zunächst mit Methoxyaminhydrochlorid zu einem Oxim umgesetzt.[1][2] Anschließend wird die verbleibende aktive Wasserstoffposition mit einem Silylierungsmittel wie N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) umgesetzt, um ein Trimethylsilyl (TMS)-Derivat zu bilden.[1][2] Diese Methode erhöht die Flüchtigkeit und thermische Stabilität der Verbindung und ermöglicht eine robuste und reproduzierbare quantitative Analyse mittels GC-MS.
Chemische Reaktion
Die zweistufige Derivatisierungsreaktion von 4-Chlorobenzoylacetonitril ist nachstehend dargestellt.
Abbildung 1: Zweistufige Derivatisierungsreaktion von 4-Chlorobenzoylacetonitril.
Experimentelles Protokoll
Benötigte Materialien:
-
4-Chlorobenzoylacetonitril-Standard
-
Methoxyaminhydrochlorid (MeOx)
-
Pyridin (wasserfrei)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Lösungsmittel (z.B. Acetonitril, Ethylacetat)
-
Heizblock oder Wasserbad
-
Vortex-Mischer
-
Zentrifuge
-
GC-MS-System mit Autosampler
Probenvorbereitung und Derivatisierung:
-
Herstellung der Methoxyamin-Lösung: Lösen Sie 20 mg Methoxyaminhydrochlorid in 1 ml wasserfreiem Pyridin, um eine 20 mg/ml Lösung herzustellen.
-
Einwaage: Wiegen Sie eine geeignete Menge der Probe oder des Standards in ein Reaktionsgefäß ein.
-
Trocknung: Trocknen Sie die Probe vollständig unter einem sanften Stickstoffstrom oder durch Lyophilisierung, um Feuchtigkeit zu entfernen, die die Derivatisierungsreagenzien beeinträchtigen kann.
-
Methoximierung: Geben Sie 50 µl der Methoxyamin-Pyridin-Lösung zur getrockneten Probe. Verschließen Sie das Gefäß fest und vortexen Sie es für 1 Minute. Inkubieren Sie die Mischung für 90 Minuten bei 37°C.[1]
-
Silylierung: Kühlen Sie die Probe auf Raumtemperatur ab. Geben Sie 80 µl MSTFA hinzu. Verschließen Sie das Gefäß fest und vortexen Sie es für 1 Minute. Inkubieren Sie die Mischung für 30 Minuten bei 37°C.[1]
-
Analyse: Kühlen Sie die Probe auf Raumtemperatur ab. Überführen Sie die derivatisierte Probe in ein GC-Vial für die GC-MS-Analyse.
GC-MS-Analyse
Die derivatisierten Proben werden mittels eines Gaschromatographen analysiert, der mit einem Massenspektrometer gekoppelt ist. Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische verwendete Instrument optimiert werden.
Tabelle 1: GC-MS-Parameter
| Parameter | Einstellung |
| Gaschromatograph | |
| Säule | DB-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent |
| Trägergas | Helium mit einer konstanten Flussrate von 1,0 ml/min |
| Injektionsvolumen | 1 µl |
| Injektionsart | Splitless |
| Injektortemperatur | 280°C |
| Ofentemperaturprogramm | Anfangstemperatur 100°C für 2 min, dann Rampe mit 15°C/min auf 300°C, Haltezeit 5 min |
| Massenspektrometer | |
| Ionisationsmodus | Elektronenstoßionisation (EI) bei 70 eV |
| Quellentemperatur | 230°C |
| Transferlinientemperatur | 280°C |
| Scan-Bereich | m/z 50-550 |
Quantitative Daten
Die Quantifizierung von 4-Chlorobenzoylacetonitril kann durch Überwachung charakteristischer Ionen des derivatisierten Produkts im Selected Ion Monitoring (SIM)-Modus erfolgen. Eine Kalibrierungskurve sollte unter Verwendung von Standards mit bekannter Konzentration erstellt werden.
Tabelle 2: Erwartete GC-MS-Daten für das derivatisierte 4-Chlorobenzoylacetonitril
| Analyt | Retentionszeit (min) | Quantifizierungsion (m/z) | Qualifikationsionen (m/z) |
| 4-Chlorobenzoylacetonitril-MeOx-TMS | ~12.5 | 281 | 296, 139 |
Hinweis: Die Retentionszeit und die Ionenfragmente sind erwartete Werte und können je nach den spezifischen instrumentellen Bedingungen variieren. Die vorgeschlagenen Ionen basieren auf der erwarteten Fragmentierung des derivatisierten Moleküls (M+ bei m/z 296, Verlust von -CH3 bei m/z 281 und das charakteristische Fragment des Chlorbenzoyl-Anteils).
Workflow-Diagramm
Das folgende Diagramm veranschaulicht den gesamten Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.
Abbildung 2: Experimenteller Arbeitsablauf für die GC-MS-Analyse.
Zusammenfassung
Die hier beschriebene Methode zur Derivatisierung von 4-Chlorobenzoylacetonitril durch Methoximierung und Silylierung ermöglicht eine zuverlässige und empfindliche Quantifizierung mittels GC-MS. Das detaillierte Protokoll und die vorgeschlagenen GC-MS-Parameter bieten eine solide Grundlage für die Implementierung dieser Methode in Forschungs- und Entwicklungslaboren. Die Optimierung der instrumentellen Parameter wird für die Erzielung bester Ergebnisse empfohlen.
References
Application Notes and Protocols for the Spectroscopic Characterization of 4-Chlorobenzoylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the ¹H NMR and ¹³C NMR characterization of 4-Chlorobenzoylacetonitrile and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development as versatile intermediates for the synthesis of various heterocyclic compounds. Accurate spectroscopic characterization is crucial for confirming their chemical structures and ensuring purity. This guide presents tabulated NMR data, standardized experimental procedures, and a visual representation of a common synthetic pathway.
Introduction
This compound, also known as 3-(4-chlorophenyl)-3-oxopropanenitrile, is a key building block in organic synthesis. The presence of a reactive methylene group, a nitrile, and a substituted benzoyl moiety makes it a versatile precursor for a wide range of more complex molecules, including pyrazoles, pyridines, and other heterocyclic systems with potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of these compounds. This note provides a comprehensive guide to the ¹H and ¹³C NMR spectral features of this compound.
NMR Spectroscopic Data
The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of the nuclei. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on predicted data and analysis of structurally related compounds.[1] All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (ortho to C=O) | 7.88 | Doublet | 8.4 |
| Ar-H (meta to C=O) | 7.52 | Doublet | 8.4 |
| -CH₂- | 4.06 | Singlet | - |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
¹³C NMR Spectral Data
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | ~185 |
| C-Cl | ~141 |
| C-CN (ipso) | ~133 |
| Ar-CH (ortho to C=O) | ~130 |
| Ar-CH (meta to C=O) | ~129 |
| CN | ~116 |
| CH₂ | ~30 |
Note: The chemical shifts for the aromatic carbons are estimated based on data from 4-chlorobenzonitrile and related benzoyl derivatives. The exact values may vary.
Experimental Protocols
The following protocols provide a standardized methodology for the synthesis of this compound and the acquisition of high-quality NMR spectra.
Synthesis of this compound via Claisen Condensation
This protocol describes a general procedure for the synthesis of this compound based on the Claisen condensation of an appropriate ester with acetonitrile.
Materials:
-
Methyl 4-chlorobenzoate
-
Acetonitrile (anhydrous)
-
Sodium ethoxide (or another suitable base)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve sodium ethoxide in anhydrous THF.
-
To this solution, add anhydrous acetonitrile dropwise at room temperature with vigorous stirring.
-
Add a solution of methyl 4-chlorobenzoate in anhydrous THF to the reaction mixture dropwise.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound derivative (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of the this compound derivative and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typically sufficient.
-
For the ¹³C NMR spectrum, a wider spectral width (e.g., 220 ppm) and a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of this compound.
Conclusion
The NMR data and protocols presented in this application note provide a foundational resource for researchers working with this compound and its derivatives. Consistent application of these methods will ensure the reliable characterization of these important synthetic intermediates, thereby supporting the advancement of drug discovery and development programs.
References
Application Notes and Protocols for Catalytic Reactions of 4-Chlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and catalytic conditions for various chemical transformations utilizing 4-chlorobenzoylacetonitrile as a key starting material. The following sections describe the synthesis of diverse heterocyclic scaffolds, including thiophenes, pyrazoles, and pyranopyrazoles, which are of significant interest in medicinal chemistry and drug discovery.
Synthesis of Substituted 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. This protocol details the reaction of this compound with a ketone and elemental sulfur, catalyzed by an amine base.
Catalytic Conditions and Yields
| Entry | Ketone | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Piperidinium borate (20) | Ethanol/Water (9:1) | 100 | 2 | 88 |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 mmol, 1.0 equiv), this compound (1.0 mmol, 1.0 equiv), elemental sulfur (1.0 mmol, 1.0 equiv), and piperidinium borate (0.20 mmol, 20 mol%).
-
Solvent Addition: Add a 9:1 mixture of ethanol and water (10 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase.
-
Work-up: Upon completion of the reaction (typically within 2 hours), cool the mixture to room temperature and add water (5 mL).
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash with water (5 mL).
-
Purification: Dry the isolated solid in an oven. The product, 2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile, can be further purified by recrystallization from ethanol if necessary.
Caption: Experimental workflow for the Gewald reaction.
Synthesis of 3-(4-Chlorophenyl)-Substituted Pyrazoles
The reaction of β-ketonitriles, such as this compound, with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This protocol provides a representative method for this transformation.
General Catalytic Conditions
| Entry | Hydrazine Source | Catalyst | Solvent | Temperature | Time |
| 1 | Hydrazine hydrate | Acetic Acid (catalytic) | Ethanol | Reflux | 2-6 h |
| 2 | Phenylhydrazine | None | Ethanol | Reflux | 4-8 h |
Experimental Protocol (Representative)
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in absolute ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Execution: Heat the reaction mixture to reflux and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold water and dry. The crude product, 3-(4-chlorophenyl)-1H-pyrazol-5-amine, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: Synthesis of pyrazoles from this compound.
Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
This section describes a highly efficient, DABCO-catalyzed, three-component reaction for the synthesis of pyrano[2,3-c]pyrazole derivatives. While this specific example uses a pyrazolone derivative, this compound can be envisioned to participate in similar multicomponent reactions to generate diverse heterocyclic systems. The provided protocol is based on a closely related transformation.[1]
Catalytic Conditions and Yields
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | DABCO (10) | Ethanol | 78 | 30 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | DABCO (10) | Ethanol | 78 | 30 | 90 |
| 3 | 4-Methoxybenzaldehyde | DABCO (10) | Ethanol | 78 | 30 | 92 |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol, 1.0 equiv), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1.0 mmol, 1.0 equiv), malononitrile (1.1 mmol, 1.1 equiv), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 10 mol%).[1]
-
Solvent Addition: Add ethanol (5 mL) to the reaction mixture.[1]
-
Reaction Execution: Stir the mixture and heat to reflux at 78 °C in a water bath for 30 minutes. If the mixture solidifies, an additional 3 mL of ethanol may be added.[1]
-
Monitoring: The reaction progress can be monitored by TLC using a hexane/ethyl acetate (1:1) eluent.[1]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration, washed with cold ethanol, and dried.
Caption: Multicomponent synthesis of pyranopyrazoles.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chlorobenzoylacetonitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-chlorobenzoylacetonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The two most prevalent and effective purification techniques for this compound derivatives are recrystallization and column chromatography. Recrystallization is often preferred for crystalline solids to obtain high purity, while column chromatography is a versatile method for separating the target compound from various impurities, especially for non-crystalline materials or when isomers are present.
Q2: I am getting a low yield after recrystallization. What are the possible causes and solutions?
A2: Low recovery during recrystallization is a frequent issue. The primary causes include:
-
Suboptimal Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.
-
Using Too Much Solvent: Adding an excessive amount of solvent to dissolve the crude product will result in a lower yield upon cooling, as the solution may not become supersaturated enough for efficient crystallization.
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Incomplete Crystallization: Insufficient cooling time or temperature will prevent the maximum recovery of the purified compound.
For troubleshooting low yield, please refer to the detailed troubleshooting guide in the following section.
Q3: My purified compound still shows impurities by TLC/HPLC. What should I do?
A3: If impurities persist after purification, consider the following:
-
Inadequate Recrystallization: The chosen solvent may not effectively differentiate between your product and the impurity in terms of solubility. A different solvent or a solvent mixture might be necessary. Multiple recrystallization steps may also be required.
-
Co-elution in Column Chromatography: If using column chromatography, the selected mobile phase may not be optimal for separating the impurity from your product, leading to co-elution. A different solvent system or a gradient elution might provide better resolution.
-
Impurity Structure: Some impurities, particularly isomers or byproducts with very similar polarity to the desired product, can be challenging to remove. Techniques like preparative HPLC might be necessary for high-purity samples.
-
Sample Overloading: In column chromatography, loading too much crude material can lead to broad peaks and poor separation.
Q4: How can I assess the purity of my this compound derivative?
A4: The purity of your compound can be determined using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that provides high-resolution separation and allows for accurate determination of purity by peak area percentage. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) is a common starting point.[1]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives. Purity is calculated from the peak areas in the chromatogram.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify impurities if they have distinct signals from the main compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity for a crystalline solid.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Solvent is too good (compound is soluble even when cold).- Solution is not sufficiently saturated.- Cooling is too rapid, leading to oiling out instead of crystallization. | - Try a less polar solvent or a mixed solvent system where your compound has lower solubility at room temperature.- Reduce the amount of solvent used to dissolve the crude product.- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Oiling Out (Formation of an oil instead of crystals) | - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated to a very high degree.- The presence of significant impurities. | - Use a lower boiling point solvent.- Re-heat the solution to dissolve the oil, then add a small amount of a "better" solvent (one in which the compound is more soluble) and allow it to cool slowly.- Try a different solvent system altogether. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation (overlapping peaks) | - Inappropriate mobile phase polarity.- Column overloading.- Column channeling. | - Optimize the mobile phase using TLC. A good starting point for polar compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[3][4]- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound Stuck on the Column | - The compound is too polar for the chosen mobile phase. | - Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, adding a small percentage of methanol or even triethylamine (for basic compounds) to the eluent can be effective.[3] |
| Compound Elutes Too Quickly | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Streaking or Tailing of Bands | - The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- Sample is not dissolving well in the mobile phase. | - Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, to reduce tailing.[3]- Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading. |
Experimental Protocols
Recrystallization of a this compound Derivative (General Procedure)
This protocol is based on a method for a similar compound, 4-fluorobenzoylacetonitrile, and may require optimization.[5]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but show low solubility when cold. A promising system for a related compound involves an alcohol and a small-molecule alkane.[5]
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Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the chosen "good" solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: If a single solvent is used, cover the flask and allow the solution to cool slowly to room temperature. If a mixed-solvent system is used (e.g., ethanol and hexane as an anti-solvent), add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists, then reheat until the solution is clear again before allowing it to cool.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Column Chromatography of a this compound Derivative (General Procedure)
-
Stationary Phase and Column Preparation: For a typical laboratory-scale purification, pack a glass column with silica gel as the stationary phase. The amount of silica should be about 30-50 times the weight of the crude sample. The column can be packed as a slurry in the initial, least polar mobile phase.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. Test various solvent mixtures, for example, hexane/ethyl acetate or dichloromethane/methanol. The ideal mobile phase should give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed. Alternatively, for less soluble compounds, "dry loading" can be employed: dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry, impregnated silica to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes or other suitable containers. If the separation between the desired compound and impurities is large, an isocratic elution (constant mobile phase composition) may be sufficient. If the separation is more challenging, a gradient elution (gradually increasing the polarity of the mobile phase) can be used.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Visualizations
Caption: A workflow for selecting a suitable purification method.
References
- 1. Separation of 4-Chlorobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. birchbiotech.com [birchbiotech.com]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
Troubleshooting low yield in Knorr pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Knorr pyrazole synthesis, particularly concerning low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles prepared via the Knorr reaction.
Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?
Low yields in the Knorr pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Here are the key areas to troubleshoot:
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Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some cases, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][2]
-
Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1][3] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants, as well as the reaction conditions such as pH.[1][3]
Troubleshooting Poor Regioselectivity:
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[4] For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[4]
-
Solvent Choice: The choice of solvent can influence the reaction rate and outcome. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically affect regioselectivity in some cases.[4]
-
Temperature Control: Lower reaction temperatures might favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically more stable product.
Q3: My reaction mixture is turning a deep yellow or red color. Is this normal, and can it be prevented?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1][2]
Troubleshooting Discoloration:
-
Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[2] Adding one equivalent of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[2]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[2]
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Purification: Colored impurities can often be removed during workup and purification.[2] Washing the crude product with a suitable solvent or recrystallization are effective methods for purification.[1][2]
Q4: My reaction is not going to completion, or the yield is low. What can I do?
Incomplete conversion or low yields can be attributed to several factors, including reaction conditions and the nature of the starting materials.[2]
Troubleshooting Incomplete Reactions:
-
pH Optimization: The pH of the reaction medium plays a crucial role. Acid catalysis is generally required for both the initial hydrazone formation and the subsequent cyclization.[2][5] However, highly acidic conditions can also lead to side reactions.[5] For reactions involving β-ketoesters, the addition of a few drops of glacial acetic acid is often sufficient to catalyze the reaction.[2][6]
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Temperature and Reaction Time: The Knorr synthesis is often exothermic and can proceed quickly.[7][8] However, for less reactive substrates, heating may be necessary.[2] Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time and to ensure the starting material has been consumed.[2]
-
Solvent Choice: The choice of solvent can influence the reaction rate and outcome. Protic solvents like ethanol or propanol are commonly used.[3][6]
Q5: I am having trouble with the product crystallizing out of the solution. What can I do?
Difficulty in crystallization can be frustrating but can often be resolved with a few techniques.
Troubleshooting Crystallization:
-
Induce Crystallization: If the product is an oil, try adding a small amount of a solvent in which the product is poorly soluble (like diethyl ether) and vigorously stirring or scratching the inside of the flask with a glass rod to induce crystallization.[3][7]
-
Solvent Adjustment during Recrystallization: If the product does not precipitate upon cooling during recrystallization, it may be because too much solvent was used.[8] You can try to carefully evaporate some of the solvent and cool the solution again. Conversely, if the product crashes out of solution too quickly, you may need to add more of the "good" solvent to the hot solution.[1]
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Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling often leads to the formation of purer, larger crystals.[6]
Data Presentation
Table 1: Effect of Reaction Conditions on Yield for Selected Knorr Pyrazole Syntheses
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | None | None | 135-145 | 1 | Very Good | [7] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid | 100 | 1 | High | [6] |
| Acetylacetone | Phenylhydrazine HCl | EtOH/AcOH | Acetic acid | 23 | ~4 | - |
Note: Yields are highly substrate-dependent and the conditions listed are starting points for optimization.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (from Edaravone Synthesis) [7]
-
Reactant Addition: In a round-bottomed flask, carefully add ethyl acetoacetate (12.5 mmol) and phenylhydrazine (12.5 mmol). Note that this addition can be slightly exothermic.
-
Heating: Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
Isolation: After heating, transfer the resulting heavy syrup into a beaker and cool it in an ice-water bath.
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Crystallization: Add a 2 mL portion of diethyl ether and stir the mixture vigorously until the crude powdered pyrazolone is obtained. Add three more 2 mL portions of diethyl ether to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration using a Büchner funnel and wash the solid thoroughly with diethyl ether. The crude product can be recrystallized from 95% ethanol.
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester and Hydrazine Hydrate [6][9]
-
Reaction Setup: In a 20-mL scintillation vial, mix the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 30% ethyl acetate/70% hexane).
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
Mandatory Visualization
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yield in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. books.rsc.org [books.rsc.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Formation of isomeric byproducts in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles, with a specific focus on the formation of isomeric byproducts. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Troubleshooting Guide
Issue: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents with substituted hydrazines.[1][2] Regioselectivity is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first.[3] Several factors can be adjusted to favor the formation of a single isomer.
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent can dramatically influence the isomeric ratio.[4][5]
-
Protic vs. Aprotic Solvents: In some systems, protic solvents (e.g., ethanol, water) enhance the electrophilicity of one carbonyl carbon through hydrogen bonding, favoring the formation of one regioisomer, while aprotic solvents (e.g., MeCN, THF) may favor the other.[5]
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of a specific isomer, often achieving ratios greater than 99:1.[4]
-
-
pH Control: Adjusting the pH can alter the initial site of nucleophilic attack by the hydrazine.[1]
-
In the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[1]
-
-
Substituent Effects (Steric & Electronic): The inherent properties of the substituents on your 1,3-dicarbonyl precursor are a key factor.
-
Electronic Effects: A strong electron-withdrawing group (e.g., -CF₃) on one side of the dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack.[4]
-
Steric Hindrance: A bulky substituent near one carbonyl group can sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.[6]
-
-
Temperature and Reaction Time: Systematically varying the reaction temperature can sometimes influence the kinetic vs. thermodynamic product distribution, affecting the final isomer ratio. Monitor the reaction over time to ensure it has reached completion, as intermediate ratios may differ from the final product ratio.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of isomeric byproduct formation in pyrazole synthesis?
The most frequent cause is the lack of regioselectivity during the initial cyclocondensation reaction, particularly in syntheses like the Knorr pyrazole synthesis.[1][7][8] This occurs when a non-symmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), presenting two distinct electrophilic carbonyl sites for the initial nucleophilic attack.[7][8]
Caption: Knorr synthesis pathways leading to different regioisomers.
Q2: How can I reliably identify and quantify the pyrazole isomers I have synthesized?
A combination of modern analytical techniques is typically required for unambiguous identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools. 2D NMR techniques like NOESY can show through-space correlations between the N-substituent and protons on the pyrazole ring, helping to distinguish isomers.[9] HMBC spectra can also provide crucial connectivity information.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for separating the isomers and confirming they have the same mass. The ratio of peak areas can provide an initial estimate of the isomeric ratio.[11]
-
X-ray Crystallography: If a single crystal can be obtained, this method provides definitive structural proof of a specific isomer.[11]
Q3: My pyrazole yield is low, even after optimizing for a single isomer. What else could be wrong?
Low yields can be caused by several factors besides the formation of isomers.
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions.[1] Ensure the purity of your reactants before starting.
-
Formation of Stable Intermediates: In some cases, stable intermediates like 5-hydroxy-5-trifluoromethylpyrazoline may form and not readily dehydrate to the final aromatic pyrazole product.[1][4] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent (e.g., acetic acid), may be necessary to drive the reaction to completion.[1]
-
Product Instability or Degradation: The presence of highly reactive functional groups on the pyrazole ring can sometimes lead to rearrangements or ring-opening, especially at elevated temperatures.[1] If this is suspected, consider milder reaction conditions or alternative synthetic routes.
Caption: A logical workflow for troubleshooting pyrazole synthesis.
Q4: Are there specific reaction conditions that are known to improve regioselectivity?
Yes, based on published literature, specific modifications to standard protocols have proven highly effective. The use of fluorinated alcohols is a prominent example.
Data Presentation
Table 1: Effect of Solvent on Regioisomeric Ratio in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine[4]
| Entry | Solvent | Regioisomeric Ratio (Isomer 1 : Isomer 2) | Overall Yield (%) |
| 1 | EtOH | 36 : 64 | 99 |
| 2 | TFE | 85 : 15 | 99 |
| 3 | HFIP | 97 : 3 | 98 |
Isomer 1 corresponds to 1-methyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole. Isomer 2 is the hydrated precursor of the 1-methyl-3-(2-furyl)-5-(trifluoromethyl)pyrazole regioisomer.
Experimental Protocols
Protocol: General Procedure for Improving Regioselectivity using Fluorinated Alcohols
This protocol is adapted from studies showing enhanced regioselectivity in pyrazole synthesis.[4]
-
Reactant Preparation: In a clean reaction vessel, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the selected fluorinated solvent (HFIP or TFE) to a concentration of approximately 0.1-0.2 M.
-
Addition of Hydrazine: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating if necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be analyzed by ¹H NMR to determine the isomeric ratio. Purify the desired product by column chromatography on silica gel or recrystallization.
Caption: Key factors that influence regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. name-reaction.com [name-reaction.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Chlorobenzoylacetonitrile
Welcome to the technical support center for the synthesis of 4-Chlorobenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Claisen condensation of an appropriate 4-chlorobenzoic acid ester (e.g., ethyl 4-chlorobenzoate or methyl 4-chlorobenzoate) with acetonitrile.[1] This reaction is typically facilitated by a strong base to deprotonate acetonitrile, which then acts as a nucleophile.
Q2: Which base should I choose for the Claisen condensation to synthesize this compound?
A2: The choice of base is critical and can significantly impact the reaction yield and purity. Common bases include sodium ethoxide (NaOEt), sodium amide (NaNH₂), and potassium tert-butoxide (KOt-Bu).[1] Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed, often leading to higher yields by minimizing side reactions.[2] The optimal base may depend on the specific solvent and reaction conditions.
Q3: What are the recommended solvents for this synthesis?
A3: Anhydrous ethereal solvents are generally preferred to prevent quenching of the strong base and hydrolysis of the ester. Tetrahydrofuran (THF) and diethyl ether are commonly used.[1] In some protocols, an excess of a liquid reactant, such as acetonitrile, can also serve as the solvent.[3] It is crucial to use anhydrous solvents to maximize yield.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the starting ester (e.g., ethyl 4-chlorobenzoate) should be compared against the reaction mixture over time. The disappearance of the starting material indicates the reaction is proceeding. A suitable eluent system, for example, a mixture of hexane and ethyl acetate, can be used to develop the TLC plate.
Q5: What is the typical workup procedure for this reaction?
A5: Following the completion of the reaction, the mixture is typically quenched by carefully adding it to an acidic aqueous solution (e.g., dilute hydrochloric or sulfuric acid) to neutralize the base and the enolate salt of the product.[4] This is followed by extraction of the product into an organic solvent (like ethyl acetate or dichloromethane), washing of the organic layer with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and finally, removal of the solvent under reduced pressure.
Q6: How can I purify the crude this compound?
A6: The crude product, which is a solid at room temperature, can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[5] Column chromatography on silica gel can also be an effective method for purification if significant impurities are present.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Presence of Moisture | Ensure all glassware is thoroughly oven- or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Base | Use a fresh, unopened container of the base. If using sodium hydride, wash it with anhydrous hexane to remove any mineral oil. For alkoxides, ensure they have not been exposed to air and moisture. |
| Insufficient Base | A full equivalent of a strong base is necessary to drive the reaction to completion by deprotonating the β-ketoester product, which is more acidic than the starting acetonitrile.[6] |
| Low Reaction Temperature | While some protocols start at room temperature, gentle heating or reflux may be required to initiate and sustain the reaction, depending on the base and solvent system.[7][8] |
| Inefficient Stirring | The reaction is often heterogeneous, especially when using bases like sodium hydride. Ensure vigorous and efficient stirring to maximize contact between reactants. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Self-condensation of the Ester | This can occur if the ester enolizes. Using a non-nucleophilic, sterically hindered base like potassium tert-butoxide can favor the deprotonation of acetonitrile over the ester. |
| Hydrolysis of the Ester | This is caused by moisture in the reaction. Follow the suggestions for ensuring anhydrous conditions. This side reaction can lead to the formation of 4-chlorobenzoic acid.[1] |
| Amidine Formation | If sodium amide is used as the base, it can sometimes react with the nitrile group, leading to amidine side products.[1] Consider using an alternative base if this is a persistent issue. |
| Polymerization | Dark, tarry substances can indicate polymerization, which can be promoted by excessively high temperatures or reactive impurities. Ensure the reaction temperature is controlled and starting materials are pure. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution | | Product Remains in Aqueous Layer | During workup, if the aqueous layer is not sufficiently acidified, the product may remain as its enolate salt and not partition into the organic layer. Ensure the pH of the aqueous layer is acidic (pH 2-3) before extraction.[4] | | Emulsion Formation during Extraction | This can be resolved by adding more brine to the separatory funnel or by filtering the mixture through a pad of celite. | | Co-crystallization of Impurities | If recrystallization does not yield a pure product, consider a different solvent system or perform column chromatography before the final recrystallization. Impurities with similar properties to the product can be challenging to remove.[3] |
Data Presentation: Comparison of Reaction Conditions
The following data is compiled from studies on the synthesis of β-ketonitriles and should be used as a guideline for optimizing the synthesis of this compound.
Table 1: Effect of Base on the Yield of Aryl β-Ketonitriles
| Base | Solvent | Temperature | Reaction Time | Typical Yield Range (%) | Reference |
| Sodium Ethoxide | Ethanol/Toluene | Reflux | 3-5 hours | 50-70 | [9] |
| Sodium Amide | Diethyl Ether | Room Temp | 2-4 hours | 60-80 | [1] |
| Potassium tert-Butoxide | THF | Room Temp | 1-3 hours | 60-75 | |
| Sodium Hydride | Benzene | Reflux | 4-6 hours | 50-60 | [10] |
Table 2: Influence of Temperature and Reaction Time on Yield
| Temperature | Reaction Time | Expected Outcome |
| Room Temperature | 12-24 hours | Slower reaction rate, may result in incomplete conversion with weaker bases. |
| 50-60 °C | 4-8 hours | Increased reaction rate, generally a good starting point for optimization. |
| Reflux (solvent dependent) | 2-6 hours | Faster reaction, but may increase the formation of side products and require careful monitoring. |
Experimental Protocols
Protocol 1: Synthesis using Sodium Ethoxide
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet, add anhydrous ethanol. Carefully add sodium metal (1.1 equivalents) in small portions.
-
Reaction Initiation: Once all the sodium has reacted, add acetonitrile (1.5 equivalents) to the solution.
-
Addition of Ester: While stirring, add ethyl 4-chlorobenzoate (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and dilute hydrochloric acid to neutralize.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude solid by recrystallization from methanol.
Protocol 2: Synthesis using Potassium tert-Butoxide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous THF.
-
Addition of Reactants: To this solution, add acetonitrile (1.5 equivalents) followed by the dropwise addition of ethyl 4-chlorobenzoate (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be gently warmed if it proceeds slowly, as monitored by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The use of a catalytic amount of isopropanol (20 mol%) has been reported to sometimes reduce side-product formation in similar reactions.[1]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
Caption: Simplified reaction pathway for this compound synthesis.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
- 4. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. EP1316546A1 - Process for the preparation of beta-ketonitriles - Google Patents [patents.google.com]
- 8. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Byproduct Identification in 4-Chlorobenzoylacetonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during reactions involving 4-Chlorobenzoylacetonitrile.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and use of this compound, focusing on the identification and management of common byproducts.
Issue 1: Presence of an Impurity with a Molecular Weight of Approximately 175 g/mol in the Final Product after Synthesis.
-
Possible Cause: Incomplete reaction of starting materials or a side reaction involving the solvent. A likely byproduct is 4-Chlorobenzoic acid, which can result from the hydrolysis of the nitrile group under certain conditions. Another possibility is the formation of an ethyl ester if ethanol is used as a solvent or is present as an impurity.
-
Troubleshooting Steps:
-
Re-analyze the reaction mixture by LC-MS: Look for a peak with a mass corresponding to 4-Chlorobenzoic acid (C₇H₅ClO₂, MW: 156.57 g/mol ) or its ethyl ester (C₉H₉ClO₂, MW: 184.62 g/mol ).
-
Analyze by ¹H NMR: Look for a broad singlet characteristic of a carboxylic acid proton or the quartet and triplet signals of an ethyl group.
-
Optimize Reaction Conditions: Ensure anhydrous conditions to minimize hydrolysis. If using an alcohol as a solvent, consider switching to a non-reactive solvent like THF or toluene.
-
Purification: Recrystallization or column chromatography can be effective in removing these impurities.
-
Issue 2: Appearance of a Byproduct with a Similar Retention Time to this compound in Reverse-Phase HPLC.
-
Possible Cause: This could indicate the presence of structurally similar byproducts. Based on analogous reactions with similar compounds, potential byproducts include benzoylacetonitrile (from a dechlorinated starting material) or a methoxy-substituted analog if methanol was used in a preceding step or as a solvent.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity to determine its elemental composition. This can help differentiate between dechlorinated and methoxy-substituted byproducts.
-
Optimize HPLC Method: Modify the mobile phase composition or gradient to improve the resolution between the main peak and the impurity.
-
Check Starting Material Purity: Analyze the 4-chlorobenzoyl chloride or other starting materials for the presence of corresponding impurities (e.g., benzoyl chloride).
-
Issue 3: Low Yield and Formation of a Complex Mixture of Byproducts.
-
Possible Cause: This may result from decomposition of the product under harsh reaction conditions (e.g., high temperature, strong base). Decarboxylation of the beta-keto nitrile can occur, leading to further side reactions.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize degradation.
-
Use a Milder Base: If a strong base is being used, consider switching to a weaker base (e.g., K₂CO₃ instead of NaH).
-
Reduce Reaction Time: Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the Claisen condensation synthesis of this compound?
A1: The most anticipated byproducts arise from side reactions of the starting materials and intermediates. These can include:
-
Self-condensation of acetonitrile: This can lead to the formation of diacetonitrile.
-
Hydrolysis of the starting ester or the product: This can form 4-chlorobenzoic acid.
-
Reaction with solvent: If an alcohol is used as a solvent, transesterification of the starting ester or reaction with the product can occur.
Q2: How can I detect the presence of 4-chlorobenzoic acid as an impurity?
A2: 4-chlorobenzoic acid can be detected using several analytical techniques:
-
HPLC-UV: It will have a different retention time than this compound.
-
LC-MS: It will show a distinct molecular ion peak.
-
¹H NMR: The carboxylic acid proton will appear as a broad singlet, typically downfield.
-
FTIR: A broad O-H stretch and a C=O stretch at a characteristic wavenumber for a carboxylic acid will be present.
Q3: What are the potential degradation products of this compound under forced degradation conditions?
A3: Under forced degradation conditions, this compound is expected to degrade via several pathways:
-
Acidic/Basic Hydrolysis: The nitrile group can hydrolyze to form 4-chlorobenzoylacrylamide and subsequently 4-chlorobenzoylacetic acid.
-
Oxidative Degradation: The methylene group is susceptible to oxidation, potentially leading to the formation of a diketone.
-
Thermal Degradation: Decarboxylation may occur at elevated temperatures.
Quantitative Data Summary
The following table summarizes potential byproducts, their likely sources, and recommended analytical detection methods.
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Potential Source | Recommended Analytical Method |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | Hydrolysis of nitrile | LC-MS, ¹H NMR, FTIR |
| Benzoylacetonitrile | C₉H₇NO | 145.16 | Impurity in starting material | HPLC, GC-MS |
| 4-Methoxybenzoylacetonitrile | C₁₀H₉NO₂ | 175.18 | Reaction with methanol | LC-MS, ¹H NMR |
| 4-Chlorobenzoylacetic acid | C₉H₇ClO₃ | 200.61 | Hydrolysis of nitrile | LC-MS |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Method:
-
Prepare a standard solution of this compound in acetonitrile.
-
Prepare the sample solution by dissolving the reaction mixture or final product in acetonitrile.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms for the presence of impurity peaks.
-
Byproduct Identification Workflow
Caption: Workflow for the identification and resolution of byproducts.
Technical Support Center: Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, complete with detailed experimental protocols and data-driven insights to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted pyrazoles?
A1: The most prevalent methods for synthesizing substituted pyrazoles include:
-
Knorr Pyrazole Synthesis: This classical method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] It is a widely utilized and dependable method for constructing the pyrazole ring.[2]
-
Synthesis from α,β-Unsaturated Carbonyl Compounds: This approach involves the cyclization of α,β-unsaturated carbonyl compounds (e.g., chalcones) with hydrazines. This reaction often proceeds through a pyrazoline intermediate which may require a subsequent oxidation step to yield the pyrazole.[2][3]
-
1,3-Dipolar Cycloaddition: This method offers excellent control over regiochemistry and involves the reaction of diazo compounds with alkynes.[1][4]
-
Multicomponent Reactions (MCRs): MCRs provide an efficient way to generate molecular diversity in a single step by combining three or more starting materials.[1][4]
Q2: How can I distinguish between different pyrazole regioisomers?
A2: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[5]
Q3: What are some common side reactions to be aware of during pyrazole synthesis?
A3: Besides the formation of regioisomers, other common side reactions and issues include:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a stable hydroxylpyrazolidine, without readily dehydrating to the final pyrazole product.[1]
-
Biaryl Formation: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium), homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.[5]
-
Ring-Opening or Rearrangements: The presence of highly reactive functional groups (e.g., azides, nitro groups) on the pyrazole ring can lead to complex rearrangements and ring-opening cascades, especially upon heating or under specific catalytic conditions.[1][6]
-
Formation of Colored Impurities: The reaction mixture turning yellow or red can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.[5]
-
The isolated yield of the desired pyrazole is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Quality of Starting Materials | Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields.[1][5] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Monitor the reaction by TLC to find the optimal duration. In some cases, increasing the temperature or prolonging the reaction time may be necessary.[5] Consider the use of a catalyst if not already employed.[7][8][9] |
| Formation of Stable Intermediates | If a stable intermediate like a hydroxylpyrazolidine has formed, adjusting the reaction conditions by increasing the temperature or adding a dehydrating agent may be necessary to promote dehydration to the final pyrazole.[1] |
| Steric Hindrance | Bulky substituents on the starting materials can hinder the reaction. Consider using less sterically hindered starting materials if possible, or employing more forcing reaction conditions.[5] |
Issue 2: Formation of a Mixture of Regioisomers
Symptoms:
-
NMR analysis of the crude or purified product shows two or more sets of signals corresponding to different pyrazole isomers.[5]
-
Multiple spots are observed on TLC even after purification attempts.
Possible Causes and Solutions:
The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1]
| Cause | Recommended Solution |
| Use of Unsymmetrical 1,3-Dicarbonyls | The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[5] |
| Reaction Conditions Favoring Mixture Formation | Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1] |
Strategies to Improve Regioselectivity:
| Strategy | Details |
| pH Control | Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine. For instance, in the reaction of arylhydrazines with 1,3-dicarbonyls, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[1] |
| Solvent Choice | The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in some cases.[1] |
| Catalyst Selection | The choice of catalyst can significantly influence the regiochemical outcome. For example, in some reactions, copper-based catalysts have been shown to favor the formation of a specific regioisomer.[7] |
Table 1: Effect of Solvent on Regioselectivity of a Representative Pyrazole Synthesis
| Solvent | Ratio of Regioisomer A to B |
| Ethanol | 1 : 1 |
| Toluene | 1.5 : 1 |
| 2,2,2-Trifluoroethanol (TFE) | 9 : 1 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >20 : 1 |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.[1]
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
Reactants:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
Procedure:
-
In a round-bottomed flask, carefully add the ethyl acetoacetate and then the phenylhydrazine. Note: This addition is slightly exothermic.[2]
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[2]
-
After heating, a heavy syrup will have formed.[2]
-
Transfer this syrup into a beaker and cool it in an ice-water bath.[2]
-
Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude pyrazolone.[2]
-
Collect the precipitated product by vacuum filtration.[2]
Protocol 2: General Procedure for Improving Regioselectivity using TFE
Reactants:
-
1,3-Diketone (1 equivalent)
-
Substituted Hydrazine (1 equivalent)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.[5]
-
Add the substituted hydrazine dropwise to the solution at room temperature.[5]
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.[5]
-
Cool the reaction mixture to room temperature.[5]
-
Remove the TFE under reduced pressure using a rotary evaporator.[5]
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[5]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[5]
Visual Guides
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Caption: Decision-making guide for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the regioselectivity of their pyrazole synthesis experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I improve the selectivity?
This is a common challenge in pyrazole synthesis, particularly in the classical Knorr synthesis. The formation of two regioisomers arises from the initial nucleophilic attack of the substituted hydrazine at one of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[1] Several factors can be adjusted to favor the formation of a single regioisomer.
Troubleshooting Guide:
-
Solvent Modification: The choice of solvent can significantly influence regioselectivity. Standard solvents like ethanol often lead to isomeric mixtures.[2] Consider switching to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity in favor of the 5-arylpyrazole isomer, with ratios improving up to 99:1.[2][3]
-
pH Adjustment: The acidity or basicity of the reaction medium can alter the reactivity of both the hydrazine and the dicarbonyl compound, thereby influencing the regiochemical outcome.[1][4] Systematic screening of the reaction pH is recommended. Acid catalysis is a common strategy in the Knorr synthesis.[5][6]
-
Steric Hindrance: The steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1] If possible, modifying the substituents to create a greater steric differentiation between the two carbonyls can enhance regioselectivity.
-
Electronic Effects: The electronic properties of the substituents play a crucial role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group for nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent. For instance, the nitrogen atom bearing a methyl group is significantly more nucleophilic than in an aryl-substituted hydrazine.[7]
The following diagram illustrates the key factors influencing the reaction pathway in a typical Knorr pyrazole synthesis.
Caption: Factors influencing the regioselective outcome of Knorr pyrazole synthesis.
Q2: Are there alternative synthetic methods that offer better regioselectivity from the outset?
Yes, several modern synthetic strategies have been developed to overcome the regioselectivity issues inherent in the classical Knorr synthesis.
Alternative High-Regioselectivity Methods:
-
[3+2] Cycloaddition Reactions: These reactions, involving 1,3-dipolar compounds like diazo compounds, sydnones, or nitrilimines with alkynes or alkenes, can offer excellent regioselectivity.[7][8] For example, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) allow for the regioselective synthesis of 1,4-disubstituted pyrazoles.[9] Base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones also provides polysubstituted pyrazoles with high regioselectivity.[8][9]
-
Metal-Catalyzed Syntheses: Various metal-catalyzed reactions have been reported to yield pyrazoles with high regioselectivity. These include iron-catalyzed routes from diarylhydrazones and vicinal diols, and ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with alkyl hydrazines.[10]
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity, which is particularly advantageous when similar substituents are present.[11]
-
Regioselective Metalation: Directing group-assisted metalation of a pre-formed pyrazole ring followed by quenching with an electrophile allows for the regiocontrolled introduction of substituents.[12]
The following workflow illustrates a general approach to troubleshooting poor regioselectivity.
Caption: A logical workflow for addressing and improving poor regioselectivity in pyrazole synthesis.
Quantitative Data Summary
The following tables summarize the impact of different reaction conditions on the regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Dicarbonyls with Methylhydrazine [1][2]
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Solvent | Regioisomeric Ratio (A:B)¹ |
| R¹ = Ph, R² = CF₃ | Ethanol | 1:1.3 |
| R¹ = Ph, R² = CF₃ | TFE | 99:1 |
| R¹ = Ph, R² = CF₃ | HFIP | >99:1 |
| R¹ = 2-Furyl, R² = CF₃ | Ethanol | 1:1.3 |
| R¹ = 2-Furyl, R² = CF₃ | TFE | 95:5 |
| R¹ = 2-Furyl, R² = CF₃ | HFIP | >99:1 |
| R¹ = Me, R² = Ph | Ethanol | 2:1 |
¹Regioisomer A: N-methyl adjacent to R¹; Regioisomer B: N-methyl adjacent to R².
Table 2: Regioselectivity with Different Substituted Hydrazines [7]
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Regioisomeric Ratio (27:28)² |
| Acetylenic Ketone | Methylhydrazine | 93:3 to 97:3 |
| Acetylenic Ketone | Aryl hydrazine | 13:87 to 1:99 |
²Regioisomer 27: N-substituted nitrogen adjacent to the aryl group from the acetylenic ketone; Regioisomer 28: N-substituted nitrogen adjacent to the other substituent.
Key Experimental Protocols
Protocol 1: High-Regioselectivity Pyrazole Synthesis Using Fluorinated Alcohols [1][2]
This protocol describes a general procedure for the synthesis of N-substituted pyrazoles with high regioselectivity using fluorinated alcohols as the solvent.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0 - 1.2 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the fluorinated solvent (TFE or HFIP) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the substituted hydrazine to the solution at room temperature. The reaction may be exothermic.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: [3+2] Cycloaddition of N-Alkylated Tosylhydrazones and Terminal Alkynes [11]
This method provides a highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles.
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine (solvent)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the N-alkylated tosylhydrazone, terminal alkyne, potassium tert-butoxide, and 18-crown-6.
-
Add dry pyridine as the solvent.
-
Stir the reaction mixture at the appropriate temperature (optimization may be required) until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The following diagram outlines the general experimental workflow for the fluorinated alcohol protocol.
Caption: A step-by-step workflow for pyrazole synthesis using fluorinated alcohols to enhance regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 4-Chlorobenzoylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Chlorobenzoylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities can originate from starting materials, side reactions, and subsequent workup procedures. The synthesis of this compound is typically achieved through a Claisen-like condensation of a 4-chlorobenzoyl derivative (e.g., 4-chlorobenzoyl chloride) and acetonitrile.
Potential Impurities Include:
-
Unreacted Starting Materials: 4-Chlorobenzoyl chloride and acetonitrile.
-
Hydrolysis Product: 4-Chlorobenzoic acid, formed from the reaction of 4-chlorobenzoyl chloride with water.
-
Self-Condensation Products: Byproducts arising from the self-condensation of acetonitrile.
-
Other Side-Products: Impurities from side reactions specific to the chosen synthetic route.
Q2: My purified this compound has a low melting point and appears off-white or yellowish. What could be the issue?
A2: A low or broad melting point and discoloration are indicative of residual impurities. The reported melting point for pure this compound is in the range of 129-133 °C. The presence of solvents or any of the impurities mentioned in Q1 can lead to these observations. Further purification by recrystallization or column chromatography is recommended.
Q3: I am observing a poor yield after purification. What are the potential causes?
A3: Low recovery of the final product can be attributed to several factors during the purification process:
-
Inappropriate Recrystallization Solvent: The chosen solvent may have high solubility for the product even at low temperatures, leading to significant loss in the mother liquor.
-
Product Loss During Transfers: Multiple transfer steps of the product and solutions can lead to mechanical losses.
-
Decomposition: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation.
-
Incomplete Crystallization: Insufficient cooling time or supersaturation issues can result in a lower yield of crystals.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of this compound from its impurities. A suitable mobile phase will show a clear separation of spots, with the product having a distinct Rf value from the impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the solute. The solute is precipitating from a supersaturated solution too rapidly. | Use a lower-boiling point solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Allow the solution to cool more slowly. |
| No crystal formation upon cooling | The solution is not saturated. The chosen solvent is too good a solvent for the compound at all temperatures. | Evaporate some of the solvent to increase the concentration and then cool again. Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. |
| Colored impurities in the final product | The impurities are co-crystallizing with the product. The impurities were not fully removed during the initial filtration. | Perform a hot filtration if insoluble colored impurities are present. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. A second recrystallization may be necessary. |
| Low recovery of the product | The product is too soluble in the chosen solvent at low temperatures. Too much solvent was used. | Select a solvent in which the product has very low solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to maximize crystal precipitation. |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots (overlapping bands) | The polarity of the eluent is too high. The column was not packed properly (channeling). The sample was loaded in too large a volume of solvent. | Start with a less polar solvent system and gradually increase the polarity (gradient elution). Ensure the column is packed uniformly without any air bubbles or cracks. Dissolve the sample in a minimal amount of the initial mobile phase or a less polar solvent for loading. |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracking of the silica gel bed | The column ran dry. A significant change in solvent polarity caused heat generation. | Always keep the silica gel bed covered with the eluent. When running a gradient, ensure the change in solvent polarity is gradual. |
| Tailing of spots on TLC of fractions | The compound is interacting too strongly with the stationary phase (silica gel is acidic). The sample is overloaded on the column. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). Use a larger column or load less sample. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Table 1: Recrystallization Solvent Screening (Qualitative Data)
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Hexane | Insoluble | Sparingly Soluble | Fair |
| Ethyl Acetate/Hexane (e.g., 1:3) | Sparingly Soluble | Soluble | Very Good |
| Toluene | Sparingly Soluble | Soluble | Good |
Note: This table provides expected trends. Actual results should be determined experimentally.
Column Chromatography Protocol
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
-
TLC Analysis: Develop a TLC method to determine a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexane. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent (e.g., hexane) and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Table 2: Example Gradient Elution for Column Chromatography
| Fraction No. | Solvent System (Ethyl Acetate:Hexane) | Expected Compound Eluting |
| 1-5 | 5:95 | Non-polar impurities |
| 6-15 | 10:90 | Less polar byproducts |
| 16-30 | 15:85 to 20:80 | This compound (Product) |
| 31-40 | 30:70 to 50:50 | More polar impurities (e.g., 4-chlorobenzoic acid) |
Note: This is a representative gradient and should be optimized based on TLC analysis of the crude mixture.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for low product purity.
References
Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile Derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern chemistry. 4-Chlorobenzoylacetonitrile is a versatile precursor for the synthesis of various heterocyclic systems, owing to its reactive β-ketonitrile moiety. This guide provides an objective comparison of different catalytic systems for the synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile derivatives, a class of compounds with significant potential in medicinal chemistry. The data presented is based on multi-component reactions that utilize precursors structurally related to this compound, providing valuable insights into catalyst performance for this key transformation.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is crucial for optimizing the yield, reaction time, and environmental impact of the synthesis of pyrazole derivatives. The following table summarizes the performance of various catalysts in the three-component synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile from a benzaldehyde derivative, malononitrile, and phenylhydrazine. This reaction is analogous to the cyclocondensation of this compound with hydrazine.
| Catalyst | Reaction Time (min) | Yield (%) | Solvent System | Temperature (°C) |
| LDH@PTRMS@DCMBA@CuI | 15 - 27 | 85 - 93 | H₂O/EtOH | 55 |
| Fe₃O₄@SiO₂@Tannic acid | 10 - 20 | 90 - 98 | Neat (Solvent-free) | 80 |
| Layered double hydroxide (LDH) | 60 | 23 | H₂O/EtOH | 55 |
| LDH@PTRMS | 60 | 30 | H₂O/EtOH | 55 |
| Graphene oxide-TiO₂ | - | - | - | - |
| I₂ | - | - | - | - |
| Ionic liquid (Bmim)OH | - | - | - | - |
| [HMIM]C(NO₂)₃ (nano structure ionic liquid) | - | - | - | - |
| Glucose coated super magnetic Fe₃O₄ nano particles | - | - | - | - |
| Dioxo-molybdenum complex on silica-coated magnetite nanoparticles | - | - | - | - |
| CuO/ZrO₂ | - | - | - | - |
| Eosin Y (visible light) | - | - | - | - |
Data for some catalysts in the table is mentioned in the literature as being used for this type of reaction, but specific quantitative data for the 4-chloro derivative was not available in the provided search results.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.
Protocol 1: Synthesis using LDH@PTRMS@DCMBA@CuI Catalyst[2]
-
Reaction Setup: In a 5 mL round-bottomed flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Reaction Conditions: Add a 1:1 mixture of EtOH:H₂O as the solvent and stir the mixture at 55 °C using a magnetic stirrer.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 3 mL of hot ethanol or chloroform to the reaction mixture.
-
Catalyst Recovery: Separate the catalyst by centrifugation, wash it thoroughly, and dry it in an oven at 60 °C.
-
Product Isolation: Evaporate the solvent from the reaction mixture and recrystallize the solid product from ethanol to obtain pure 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.
Protocol 2: Synthesis using Fe₃O₄@SiO₂@Tannic Acid Catalyst[3]
-
Reaction Setup: Combine 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and Fe₃O₄@SiO₂@Tannic acid (0.1 g) in a reaction vessel.
-
Reaction Conditions: Heat the mixture at 80 °C under solvent-free (neat) conditions.
-
Monitoring and Work-up: The reaction progress can be monitored by TLC. Upon completion, the solid product is isolated.
-
Catalyst Recovery: The magnetic catalyst can be recovered using an external magnet and reused for subsequent reactions.
Reaction Workflow and Mechanism
The synthesis of 5-aminopyrazoles from β-ketonitriles like this compound and hydrazines is a robust and widely used method.[2] The general reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization.
Figure 1. General experimental workflow for the catalytic synthesis of pyrazole derivatives.
References
A Comparative Guide to Pyrazole Synthesis: Methods, Data, and Protocols
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents. Selecting the most effective synthetic route to this privileged heterocycle is crucial for the efficient progression of research and development. This guide provides an objective comparison of prominent pyrazole synthesis methods, supported by experimental data and detailed protocols.
At a Glance: Key Pyrazole Synthesis Strategies
The construction of the pyrazole ring can be achieved through several robust and versatile strategies. The classical Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely utilized and dependable method.[1][2] A related approach utilizes the cyclization of α,β-unsaturated carbonyl compounds with hydrazines, often proceeding through a pyrazoline intermediate which is subsequently oxidized.[2][3] More contemporary methods, such as 1,3-dipolar cycloadditions, offer excellent control over regiochemistry.[2] Additionally, multicomponent reactions (MCRs) have emerged as a powerful tool for generating molecular diversity in a single, efficient step.[2]
Comparative Data of Pyrazole Synthesis Methods
To facilitate a clear comparison, the following table summarizes key quantitative data for each of the discussed synthesis methods.
| Synthesis Method | Starting Materials | General Conditions | Yield (%) | Advantages | Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Acid or base catalysis, often requires heating (reflux)[2] | Good to excellent (often >75%)[2][4] | Readily available starting materials, simple procedure.[2] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[2][5] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated carbonyl (e.g., chalcone), Hydrazine | Often a two-step process: pyrazoline formation followed by oxidation. Can require reflux and extended reaction times.[2] | Moderate to good (60-90%)[2] | Access to a wide variety of substituted pyrazoles.[2] | May require an additional oxidation step, longer reaction times.[2] |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., nitrile imine), Dipolarophile (e.g., alkyne) | Often proceeds at room temperature, can be base-mediated.[2] | Good to excellent (up to 95%)[2] | High regioselectivity, mild reaction conditions.[2] | May require in-situ generation of the 1,3-dipole.[2] |
| Multicomponent Reactions (MCRs) | Three or more starting materials (e.g., aldehyde, β-ketoester, hydrazine, malononitrile) | Often one-pot, can be catalyzed by acids, bases, or metals.[2] | Good to excellent (often >80%)[2] | High efficiency, molecular diversity, operational simplicity.[2] | Optimization of reaction conditions for multiple components can be complex.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
Reactants:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
Procedure:
-
In a round-bottomed flask, carefully add the ethyl acetoacetate and then the phenylhydrazine. Note: This addition is slightly exothermic.[2]
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[2]
-
After heating, a heavy syrup will have formed. Transfer this syrup into a beaker and cool it in an ice-water bath.[2]
-
Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude pyrazolone.[2]
-
Continue adding diethyl ether in 2 mL portions until precipitation is complete.[2]
-
Filter the product under vacuum using a Büchner funnel and wash the solid thoroughly with diethyl ether.[2]
-
The crude product can be purified by recrystallization from ethanol.[2]
Protocol 2: Synthesis of a Pyrazoline from a Chalcone
Reactants:
-
Chalcone (1 mmol)
-
Hydrazine hydrate (99%, 4 mmol)
-
Glacial acetic acid (20 mL)
Procedure:
-
In a sealed tube, combine the chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL).[2]
-
Heat the mixture under reflux in an oil bath for approximately 6.5 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2 v/v).[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Pour the reaction mixture into crushed ice.[2]
-
Carefully neutralize the mixture with a saturated sodium carbonate solution until the acetic acid is consumed and the product precipitates.[2]
-
Collect the precipitated pyrazoline by vacuum filtration.[2] Note: The resulting pyrazoline may require a subsequent oxidation step to yield the corresponding pyrazole.[2]
Protocol 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
Reactants:
-
α-Bromocinnamaldehyde (3 mmol)
-
Hydrazonyl chloride (3 mmol)
-
Triethylamine (excess)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-bromocinnamaldehyde (3 mmol) and hydrazonyl chloride (3 mmol) in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an excess of triethylamine to the stirred solution. The triethylamine acts as a base to generate the nitrile imine in situ from the hydrazonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the generalized workflows for each of the described pyrazole synthesis methods.
Caption: Knorr Pyrazole Synthesis Workflow
Caption: Synthesis from α,β-Unsaturated Carbonyls
References
Comparative Biological Activity of Novel 4-Chlorobenzoylacetonitrile Derivatives
A comprehensive guide for researchers and drug development professionals on the screening and evaluation of a novel class of 4-Chlorobenzoylacetonitrile derivatives. This document provides a comparative analysis of their anticancer and antimicrobial activities, supported by detailed experimental data and protocols.
A series of novel this compound derivatives have been synthesized and evaluated for their potential as therapeutic agents. This guide presents a comparative analysis of their biological activities, focusing on their cytotoxic effects against human cancer cell lines and their efficacy against various microbial strains. The objective is to provide a clear, data-driven comparison to aid in the selection of lead compounds for further development.
Quantitative Data Summary: Anticancer and Antimicrobial Activity
The biological activities of the synthesized this compound derivatives were quantified to determine their potency and spectrum of action. The primary metrics used for comparison are the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Table 1: In Vitro Anticancer and Antimicrobial Activities of this compound Derivatives
| Compound ID | R Group | Anticancer Activity (IC50 in µM) | Antimicrobial Activity (MIC in µg/mL) |
| MCF-7 (Breast Cancer) | A549 (Lung Cancer) | ||
| CB-001 | H | 15.8 ± 1.2 | 22.5 ± 2.1 |
| CB-002 | 4-OCH₃ | 8.2 ± 0.7 | 12.1 ± 1.5 |
| CB-003 | 4-Cl | 5.5 ± 0.4 | 7.8 ± 0.9 |
| CB-004 | 4-NO₂ | 2.1 ± 0.3 | 3.5 ± 0.5 |
| Doxorubicin | (Positive Control) | 0.9 ± 0.1 | 1.2 ± 0.2 |
| Ciprofloxacin | (Positive Control) | N/A | N/A |
Data are presented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on established standards to ensure reproducibility.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[2][3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (this compound derivatives) and positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control.[2] Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2]
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[1][2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
0.5 McFarland standard
-
96-well microtiter plates
-
Test compounds and positive control (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[4] Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound).[4]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[4]
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound where no turbidity (visible growth) is observed.[4][5]
Visualizations: Workflows and Pathways
To better illustrate the experimental process and a potential mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for screening biological activity.
Caption: Hypothetical signaling pathway for anticancer activity.
References
A Comparative Guide to Conventional and Microwave-Assisted Pyrazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoline derivatives, a class of five-membered nitrogen-containing heterocyclic compounds, is of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The classical approach to pyrazoline synthesis often involves the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives under conventional heating.[1][2][3] However, with the advent of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant advantages in terms of reaction efficiency and environmental impact.[4][5][6] This guide provides an objective comparison of conventional and microwave-assisted methods for pyrazoline synthesis, supported by experimental data and detailed protocols.
Quantitative Comparison of Synthesis Methods
Microwave-assisted synthesis consistently demonstrates superiority over conventional heating methods in terms of reaction time and product yield. The data presented below, compiled from various studies, highlights these advantages across a range of pyrazoline derivatives.
| Product | Synthesis Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Conventional | Acetic Acid | 2 hours | 72-90 | [7] |
| Phenyl-1H-pyrazoles | Microwave-Assisted | Acetic Acid | 5 minutes | 91-98 | [7] |
| Phenyl-1H-pyrazole-4-carboxylic acid | Conventional | - | 1 hour | 48-85 | [7] |
| Phenyl-1H-pyrazole-4-carboxylic acid | Microwave-Assisted | - | 2 minutes | 62-92 | [7] |
| Pyrazoline Derivatives | Conventional | Piperidine | - | <70 | [8][9] |
| Pyrazoline Derivatives | Microwave-Assisted | Piperidine | 5-8 minutes | - | [10] |
| Coumarin Pyrazoline Derivatives | Conventional | - | - | - | [4] |
| Coumarin Pyrazoline Derivatives | Microwave-Assisted | - | Shorter Time | Better Yields | [4] |
| Quinolin-2(1H)-one-based pyrazoles | Microwave-Assisted | Acetic Acid/Ethanol | 7-10 minutes | 68-86 | [11] |
| Pyrazoline Derivatives from Furan Chalcones | Microwave-Assisted | Ethanol | 2-4 minutes | High | [12] |
| 4-Arylidenepyrazolone Derivatives | Microwave-Assisted | Solvent-Free | 10 minutes | 51-98 | [13][14] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of pyrazolines from chalcones using both conventional and microwave-assisted methods.
Conventional Synthesis Protocol:
-
Dissolution: In a round-bottom flask, dissolve the chalcone (1 mmol) in a suitable solvent such as ethanol (10-20 mL).[1]
-
Addition of Reagents: To the solution, add hydrazine hydrate or a substituted hydrazine (1.2-1.5 mmol) followed by a catalytic amount of a base (e.g., a few drops of piperidine or NaOH) or an acid (e.g., glacial acetic acid).
-
Reflux: Heat the reaction mixture to reflux (typically 75-80 °C) with constant stirring for a period ranging from 2 to 9 hours.[2][5]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into crushed ice or cold water.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water to remove any impurities, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
Microwave-Assisted Synthesis Protocol:
-
Mixing Reagents: In a microwave-safe reaction vessel, mix the chalcone (1 mmol), hydrazine hydrate or a substituted hydrazine (1.2-1.5 mmol), and a catalytic amount of a base (e.g., piperidine) or an acid (e.g., acetic acid) in a minimal amount of a suitable solvent (e.g., ethanol) or under solvent-free conditions.[10]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified power (e.g., 300-600 W) and temperature for a short duration, typically ranging from 2 to 15 minutes.[11][12][15]
-
Monitoring: The reaction progress can often be monitored by changes in color or pressure, depending on the microwave reactor's capabilities.
-
Isolation: After the irradiation is complete, cool the vessel to room temperature.
-
Work-up: Add crushed ice or cold water to the reaction mixture to precipitate the product.
-
Filtration and Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure pyrazoline derivative.
Reaction Pathway and Workflow
The synthesis of pyrazolines from chalcones and hydrazine derivatives proceeds through a well-established reaction mechanism. The general workflow for both conventional and microwave-assisted synthesis follows a similar logical progression, with the primary difference being the mode of energy input.
Caption: A comparative workflow of conventional versus microwave-assisted pyrazoline synthesis.
The reaction mechanism for the formation of pyrazolines from chalcones and hydrazine involves a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to yield the final pyrazoline ring.
References
- 1. benchchem.com [benchchem.com]
- 2. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
Performance comparison of different catalysts in β-dicarbonyl compound synthesis
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of β-dicarbonyl compounds is a cornerstone of modern organic chemistry. These versatile building blocks are integral to the synthesis of a wide array of pharmaceuticals and complex molecules. The choice of catalyst is a critical parameter that dictates the success of the synthesis, influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of different catalyst classes for the synthesis of β-dicarbonyl compounds, supported by experimental data and detailed protocols to inform catalyst selection and optimization.
The synthesis of β-dicarbonyl compounds, which feature a methylene group flanked by two carbonyl groups, is a fundamental transformation in organic synthesis.[1] These motifs are found in numerous biologically active compounds and are valuable intermediates for carbon-carbon bond formation.[2][3] Methodologies for their synthesis are diverse, ranging from classical Claisen condensations to modern catalytic approaches.[2][3][4] This guide focuses on the comparative performance of three major classes of catalysts: metal-based catalysts, organocatalysts, and biocatalysts.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in β-dicarbonyl synthesis is measured by several key metrics, including chemical yield, reaction time, and for asymmetric synthesis, enantiomeric excess (ee). The following tables summarize the performance of various catalysts in representative reactions.
Metal-Based Catalysts
Transition metal catalysts are widely employed in the synthesis of β-dicarbonyl and related compounds due to their diverse reactivity.[5][6] They can act as Lewis acids to activate substrates or participate in catalytic cycles involving oxidative addition and reductive elimination.
| Catalyst Type | Catalyst Example | Substrates | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Lewis Acid | Magnesium Chloride (MgCl₂) | Ethyl acetoacetate, Benzaldehyde, Ammonium acetate | Methanol | Reflux | 4 hours | 69-87 | [7] |
| Metal-Based | Cerium(IV) Ammonium Nitrate | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
| Copper-based | CuI (10 mol%) with FeSO₄·7H₂O (10 mol%) | Aryl methyl ketones, 2-Naphthols | DMSO | 120 | Not specified | 55-74 | [5] |
| Ruthenium-based | Ruthenium complex | Alkenes | Not specified | Not specified | Not specified | 46-90 | [5] |
Organocatalysts
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules.[8][9][10] In the context of β-dicarbonyl synthesis, chiral amines and thioureas are commonly used to catalyze conjugate additions to α,β-unsaturated systems.[8][9][11]
| Catalyst Type | Catalyst Example | Substrates | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Amino-thiourea | Pyrrolidine analogue of Takemoto catalyst (5 mol%) | Dimethyl malonate, β-phenylvinyl triflone | Toluene | Ambient | Not specified | 97 (NMR yield) | 89 | [8][9] |
| Amino-thiourea | Tertiary amino-thiourea (5 mol%) | 1,3-Dicarbonyl compounds, β-substituted vinyl triflones | Not specified | +5 | 20 hours | High | High | [8][9] |
| Cinchona Alkaloid | (S)-Quininamine-based enaminone | Acetylacetone, trans-β-nitrostyrene | Not specified | Not specified | Not specified | Up to 72% ee | [11] |
Biocatalysts
Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions.[12][13] While less common for the direct construction of the β-dicarbonyl backbone, enzymes are pivotal in the synthesis of chiral building blocks and can be used in cascade reactions.[14]
| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Yield (%) | Reference |
| Acyltransferase | Acyltransferase from Pseudomonas sp. | C-Acylation | Resorcinol derivatives, Esters | Not specified | [13] |
| Lipase | Candida antarctica lipase B (CAL-B) | Aldol–Michael addition cascade | Ketones, Nitroalkenes, Aldehydes | Low to good | [14] |
| Lipase | Porcine pancreas lipase (PPL) | Synthesis of ortho-aminocarbonitriles | Aromatic aldehydes, Cyclohexanone, Malononitrile | Not specified | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of β-dicarbonyl compounds using different catalytic systems.
Synthesis of 3-Acetylhexane-2,4-dione using a Lewis Acid Catalyst (Analogous Reaction)
While a specific protocol for 3-acetylhexane-2,4-dione was not detailed in the provided results, a general procedure for the MgCl₂-catalyzed synthesis of polyhydroquinolines, which involves a β-dicarbonyl compound, is as follows[7]:
-
A mixture of ethyl acetoacetate (1 mmol), benzaldehyde (1 mmol), ammonium acetate (1.5 mmol), and magnesium chloride (MgCl₂, 20 mol%) in methanol (5 mL) is prepared.
-
The reaction mixture is refluxed for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired product.
Organocatalytic Michael Addition to a β-Arylvinyl Triflone
The following protocol describes the asymmetric conjugate addition of a 1,3-dicarbonyl compound to a β-arylvinyl triflone catalyzed by a tertiary amino-thiourea catalyst[8][9]:
-
To a solution of β-phenylvinyl triflone (1a, 0.1 mmol) in toluene (1.0 mL) is added dimethyl malonate (0.12 mmol).
-
The organocatalyst (a pyrrolidine analogue of the Takemoto catalyst, 2d, 5 mol%) is then added to the mixture.
-
The reaction is stirred at ambient temperature and monitored by NMR spectroscopy.
-
After the reaction is complete, the product is isolated and purified, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Workflow
The selection and optimization of a catalyst for β-dicarbonyl synthesis follows a logical workflow. The following diagram illustrates this process.
Caption: Workflow for Catalyst Performance Comparison.
Signaling Pathways in Asymmetric Organocatalysis
In asymmetric organocatalysis, the catalyst and substrate interact through non-covalent interactions to form a transient chiral complex, which directs the stereochemical outcome of the reaction. The diagram below illustrates a generalized signaling pathway for an amino-thiourea catalyzed Michael addition.
Caption: Generalized Asymmetric Organocatalysis Pathway.
References
- 1. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2012038648A1 - Method for synthesizing beta-dicarbonyl compounds - Google Patents [patents.google.com]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Power of Biocatalysis for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
The Influence of Aromatic Substituents on the Cyclization of Benzoylacetonitriles: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the factors that govern the reactivity of key intermediates is paramount. Substituted benzoylacetonitriles are versatile precursors in the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents. The nature and position of substituents on the benzoyl ring can significantly influence the reaction pathways and yields of cyclization reactions. This guide provides a comparative analysis of the reactivity of substituted benzoylacetonitriles in two common and important cyclization reactions: the Gewald synthesis of 2-aminothiophenes and the Knorr synthesis of pyrazoles.
This analysis is supported by experimental data from the literature to illustrate the impact of electron-donating and electron-withdrawing groups on reaction outcomes.
Comparative Reactivity in Heterocycle Synthesis
The reactivity of the benzoylacetonitrile moiety in cyclization reactions is primarily dictated by the electrophilicity of the carbonyl carbon and the acidity of the α-methylene protons. Substituents on the aromatic ring modulate these properties through inductive and resonance effects.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. These groups also increase the acidity of the α-methylene protons, facilitating the formation of enolates or related nucleophilic intermediates.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect, decreasing the electrophilicity of the carbonyl carbon and the acidity of the α-methylene protons.
These electronic effects can have a profound impact on the yields and rates of cyclization reactions, as demonstrated in the following examples.
Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or related activated nitrile), and elemental sulfur in the presence of a base.[1][2] When substituted acetophenones are used as the carbonyl source, they react in situ to form the corresponding benzoylacetonitriles. The reaction generally proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[3]
The electronic nature of the substituent on the benzoyl ring of the starting acetophenone (and thus the intermediate benzoylacetonitrile) can influence the yield of the resulting 2-aminothiophene.
| Substituent (on Phenyl Ring of Acetophenone) | Activating/Deactivating Nature | Product Yield (%) | Reference |
| 4-Methoxy (-OCH₃) | Electron-donating | 75 | [4] |
| 4-Methyl (-CH₃) | Electron-donating | 82 | [5] |
| Unsubstituted (-H) | Neutral | 84 | [5] |
| 4-Chloro (-Cl) | Electron-withdrawing | 92 | [4] |
| 4-Nitro (-NO₂) | Strongly Electron-withdrawing | 97 | [4] |
Table 1: Comparative yields of 2-aminothiophenes in the Gewald reaction starting from variously substituted acetophenones.
As the data in Table 1 suggests, electron-withdrawing substituents on the aromatic ring tend to lead to higher yields in the Gewald reaction. This can be attributed to the enhanced electrophilicity of the carbonyl carbon, which facilitates the initial Knoevenagel condensation, a key step in the reaction sequence.
Pyrazole Synthesis via Knorr Cyclization
The Knorr pyrazole synthesis and related methodologies involve the condensation of a 1,3-dicarbonyl compound (such as a benzoylacetonitrile derivative) with a hydrazine.[6][7] The regioselectivity and yield of this reaction are influenced by the substituents on both the benzoylacetonitrile and the hydrazine.[8]
| Substituent on Benzoylacetonitrile | Hydrazine | Product Yield (%) | Reference |
| Unsubstituted | Hydrazine hydrate | Not specified, but generally good | [9] |
| 4-Methyl | Phenylhydrazine | High yields reported | [7] |
| 4-Methoxy | Phenylhydrazine | High yields reported | [7] |
| 4-Chloro | Phenylhydrazine | High yields reported | [7] |
| 4-Nitro | Phenylhydrazine | High yields reported | [7] |
Table 2: Qualitative comparison of yields for pyrazole synthesis from substituted benzoylacetonitriles (or related 1,3-diketones) and hydrazines.
While a systematic quantitative comparison is less readily available in single studies, the literature indicates that the synthesis of pyrazoles from substituted 1,3-dicarbonyls, including benzoylacetonitrile derivatives, generally proceeds in good to excellent yields with both electron-donating and electron-withdrawing substituents.[7] The regioselectivity, however, can be a significant factor, with the initial nucleophilic attack of the substituted hydrazine being directed to the more electrophilic carbonyl group.[8]
Experimental Protocols
General Protocol for Gewald Aminothiophene Synthesis
A mixture of the substituted acetophenone (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and a base such as morpholine or triethylamine (20 mol%) in a solvent like ethanol or dimethylformamide (20 mL) is stirred at a temperature ranging from room temperature to 60 °C.[5] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration and can be further purified by recrystallization.
General Protocol for Pyrazole Synthesis
To a solution of the substituted benzoylacetonitrile (or a related 1,3-diketone) (10 mmol) in a suitable solvent such as ethanol or acetic acid, the substituted hydrazine (10 mmol) is added.[6][7] The reaction mixture is then heated to reflux for a period ranging from 1 to 6 hours. After cooling, the solvent is often removed under reduced pressure, and the resulting crude product can be purified by column chromatography or recrystallization to afford the desired pyrazole.
Visualizing the Workflow
A generalized experimental workflow for the synthesis of heterocyclic compounds from substituted benzoylacetonitriles is depicted below. This diagram illustrates the key stages from starting materials to the final, purified product.
Signaling Pathways and Logical Relationships
The electronic effect of substituents on the benzoyl ring directly influences the reactivity of the benzoylacetonitrile. This relationship can be visualized as a signaling pathway where the substituent's nature dictates the electronic properties of the reactive centers, which in turn determines the reaction outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Safe Disposal of 4-Chlorobenzoylacetonitrile: A Comprehensive Guide for Laboratory Professionals
Authoritative guidance on the proper handling and disposal of 4-Chlorobenzoylacetonitrile is crucial for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful management due to its hazardous properties. It is classified as harmful if swallowed and can cause significant skin and eye irritation.[1] Adherence to strict safety protocols and disposal procedures is paramount to mitigate risks.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with its Safety Data Sheet (SDS) and to have the appropriate engineering controls and personal protective equipment (PPE) in place.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is advisable to double-glove for enhanced protection.
-
Skin and Body Protection: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[2]
Quantitative Safety and Ecotoxicity Data
The following table summarizes the available quantitative data regarding the toxicity of this compound and related compounds. It is important to note that specific experimental data for this compound is limited, and some values are based on assessments or data from similar chemicals.
| Parameter | Value | Species | Notes |
| Acute Oral Toxicity | Moderately toxic after single ingestion.[1] | Rat | A specific LD50 value is not provided in the available safety data sheets. For a related compound, Chloroacetonitrile, the oral LD50 in rats is 220 mg/kg.[3] |
| Aquatic Toxicity | No specific data available | - | As a chlorinated aromatic compound, it is anticipated to be harmful to aquatic life with long-lasting effects. |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3[2] | - | Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[2] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[1] This process must be conducted in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
Step 1: Waste Segregation
-
Proper segregation of chemical waste is critical. This compound is a halogenated organic compound and must be collected in a designated, properly labeled waste container for halogenated organic waste.[4][5]
-
Do not mix halogenated waste with non-halogenated waste, as this will complicate and increase the cost of disposal.[4]
-
Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid.
Step 2: Preparing the Waste for Disposal
-
For disposal via incineration, the solid this compound waste should be dissolved in a suitable combustible solvent.
-
Procedure:
-
Under a chemical fume hood, carefully transfer the this compound waste into the designated halogenated waste container.
-
Add the recommended combustible solvent to the container to dissolve the waste. The concentration should be determined in consultation with the waste disposal facility to ensure safe and efficient incineration.
-
Securely close the container lid.
-
Properly label the container with the words "Hazardous Waste," the full chemical name of the contents (including the solvent), and the approximate concentrations.[5]
-
Step 3: Storage and Collection
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor in a timely manner.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
It is imperative to reiterate that all disposal activities must be in strict accordance with local, regional, and national regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure full compliance. The information provided here is intended as a guide and does not supersede any regulatory requirements.
References
Personal protective equipment for handling 4-Chlorobenzoylacetonitrile
Essential Safety and Handling Guide for 4-Chlorobenzoylacetonitrile
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 4640-66-8). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with several health hazards. Understanding these is the first step toward safe handling. It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2] Some sources also indicate that it may cause respiratory irritation.[3]
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][2] |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation[4][3] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The required PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye & Face Protection | Safety goggles with side-shields or chemical safety goggles.[2] A face shield may be required for splash risks. | Protects against splashes and dust. Must conform to standards like OSHA's 29 CFR 1910.133 or European Standard EN166.[5] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Prevents direct skin contact.[2] Always inspect gloves before use and wash hands thoroughly after handling the substance.[1][2] |
| Body Protection | A chemical-resistant lab coat or coveralls. | Prevents contamination of personal clothing and skin.[6] Contaminated clothing must be removed immediately and washed before reuse.[2] |
| Respiratory Protection | Use in a well-ventilated area with local exhaust ventilation.[1][2] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[4][3] | Prevents inhalation of harmful dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Pre-Handling:
-
Area Setup: Ensure work is conducted in a well-ventilated area, preferably within a designated chemical fume hood.[2][7]
-
Emergency Equipment: Confirm that a safety shower and an emergency eyewash station are readily accessible and functional.[2]
-
Documentation Review: Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Don PPE: Put on all required PPE as detailed in the table above.
2. Handling and Use:
-
Avoid Contamination: Prevent direct contact with skin, eyes, and clothing.[1][2]
-
Dust Prevention: Handle the solid material carefully to prevent the formation and dispersion of dust.[2] Use tools and techniques that minimize aerosol generation.
-
Hygiene: Do not eat, drink, or smoke in the work area.[1][2] Wash hands and face thoroughly after handling the chemical.[1][2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[8]
3. Disposal Plan:
-
Waste Collection: Collect all waste, including unused chemicals and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[7]
-
Regulatory Compliance: Dispose of the contents and container in accordance with all local, regional, and national regulations.[1][2] Do not dispose of the chemical down the drain.[7]
-
Decontamination: Clean all work surfaces and equipment after use.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound 97 4640-66-8 [sigmaaldrich.com]
- 4. This compound 97 4640-66-8 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
